5-Fluoro-2-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-fluoro-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEQYKYTIDJWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395992 | |
| Record name | 5-fluoro-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50594-78-0 | |
| Record name | 5-fluoro-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitrobenzonitrile, with the CAS number 50594-78-0, is a synthetic aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, imparts unique reactivity and makes it a valuable intermediate in the synthesis of a variety of functional molecules.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its potential as an anti-cancer agent.
Core Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Citation(s) |
| CAS Number | 50594-78-0 | [1] |
| Molecular Formula | C₇H₃FN₂O₂ | [1] |
| Molecular Weight | 166.11 g/mol | [1] |
| Appearance | White to pale cream to yellow crystals or powder | |
| Melting Point | 84-88 °C or 97.0-107.0 °C (discrepancy in sources) | |
| Boiling Point | 302.9 °C at 760 mmHg | |
| IUPAC Name | This compound | |
| Synonyms | 2-Cyano-4-fluoronitrobenzene, 5-fluoro-2-nitrobenzenecarbonitrile |
Synthesis
Experimental Protocol: Nitration of a Halogenated Aromatic Compound (General Procedure)
This protocol describes a general method for the nitration of an aromatic compound, which can be adapted for the synthesis of this compound from a suitable starting material like 4-fluorobenzonitrile.
Materials:
-
Starting material (e.g., 4-fluorobenzonitrile)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Sodium bicarbonate solution (saturated)
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cooling the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath.
-
Preparation of Nitrating Agent: Slowly add a stoichiometric amount of concentrated nitric acid to the cooled sulfuric acid while maintaining the low temperature.
-
Addition of Starting Material: Dissolve the starting fluorobenzonitrile in a minimal amount of sulfuric acid and cool it in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture to the solution of the starting material, ensuring the temperature remains low (typically below 10 °C) to control the reaction and prevent over-nitration.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period. Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the product into an organic solvent.
-
Drying and Evaporation: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by a suitable method such as recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound via nitration.
Applications in Drug Development
This compound has emerged as a compound of interest in drug discovery, particularly for its potential anti-cancer properties.[1]
Anti-Cancer Activity
Studies have indicated that this compound can inhibit the growth of tumor cells.[1] The proposed mechanism of action involves its ability to bind to nucleic acids, leading to DNA damage and subsequently inducing apoptosis (programmed cell death) in cancer cells.[1] This mode of action is a hallmark of many effective chemotherapeutic agents. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the molecule to its biological targets.
Experimental Protocol: In Vitro Anti-Cancer Activity Screening (MTT Assay)
The following is a general protocol for assessing the cytotoxic effects of a compound like this compound on cancer cell lines using the MTT assay.
Materials:
-
Cancer cell line (e.g., a human breast or colon cancer cell line)
-
This compound
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anti-cancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the in vitro anti-cancer activity screening using the MTT assay.
Safety and Handling
This compound is classified as a dangerous good for transport. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical intermediate with significant potential in drug discovery and development, particularly as a scaffold for novel anti-cancer agents. Its synthesis, while requiring careful control of reaction conditions, can be achieved through established organic chemistry methodologies. Further research into its precise mechanism of action and the development of detailed synthetic protocols will undoubtedly expand its applications and solidify its role as a valuable building block in the creation of innovative therapeutics and functional materials.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-nitrobenzonitrile
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-nitrobenzonitrile, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental methodologies, and presents a logical workflow for property assessment.
Core Physicochemical Data
This compound is a substituted aromatic compound with the molecular formula C₇H₃FN₂O₂.[1] Its chemical structure incorporates a fluorine atom, a nitro group, and a nitrile group on a benzene ring, which collectively influence its physical and chemical characteristics.
Quantitative Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |
| Molecular Weight | 166.11 g/mol | [2] |
| Melting Point | 97.0-107.0 °C | [1] |
| Appearance | White to pale cream to cream to yellow crystals or powder | [1] |
| Assay (GC) | ≥96.0% | [1] |
| CAS Number | 50594-78-0 | [1][2] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining key physicochemical properties.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is often indicative of a pure compound.
Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)[5]
-
Thermometer or digital temperature probe
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[6]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][6]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating:
-
For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[7]
-
A second, more precise measurement is then conducted. The apparatus is heated rapidly to a temperature about 10-15°C below the approximate melting point.
-
The heating rate is then slowed to approximately 1-2°C per minute to allow for accurate observation.[8]
-
-
Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Solubility Determination (Qualitative)
Solubility tests are fundamental in characterizing a compound and can provide insights into its polarity and the presence of ionizable functional groups.[9][10]
Principle: The solubility of a compound is assessed by observing its behavior when mixed with various solvents of differing polarities and pH. The general principle of "like dissolves like" is a useful guide.[11]
Apparatus:
-
Small test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
A range of solvents:
-
Water (polar, neutral)
-
5% Sodium Hydroxide (NaOH) solution (basic)
-
5% Sodium Bicarbonate (NaHCO₃) solution (weakly basic)
-
5% Hydrochloric Acid (HCl) solution (acidic)
-
Organic solvents of varying polarity (e.g., ethanol, diethyl ether, hexane)
-
Procedure:
-
Initial Test in Water: Approximately 25 mg of this compound is placed in a small test tube, and 0.75 mL of water is added in portions. The tube is shaken vigorously after each addition.[9] The sample is observed to see if it dissolves completely.[9][11]
-
Tests in Acidic and Basic Solutions: If the compound is insoluble in water, separate samples are tested in 5% HCl, 5% NaOH, and 5% NaHCO₃ solutions using the same procedure as above.[12] Solubility in aqueous acid suggests the presence of a basic functional group, while solubility in aqueous base indicates an acidic functional group.[9]
-
Tests in Organic Solvents: The solubility in various organic solvents can be tested to further classify the compound's polarity. The same procedure of adding a small amount of the solid to the solvent is followed.[11]
-
Observation: A compound is generally considered "soluble" if it dissolves completely. If it does not, it is deemed "insoluble."[11]
Logical Workflow for Physicochemical Assessment
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like this compound.
References
- 1. H32756.06 [thermofisher.com]
- 2. This compound | 50594-78-0 | FF64155 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 [amp.chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. westlab.com [westlab.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.ws [chem.ws]
- 12. scribd.com [scribd.com]
An In-Depth Technical Guide to 5-Fluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-nitrobenzonitrile is a halogenated aromatic nitrile that serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its molecular structure, characterized by the presence of a fluorine atom, a nitro group, and a nitrile group on a benzene ring, imparts unique reactivity and makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. It also delves into its role as a precursor in synthetic methodologies and its known biological activities, including its potential as an anti-tumor agent.
Molecular Structure and Physicochemical Properties
This compound possesses a well-defined molecular structure with the chemical formula C₇H₃FN₂O₂. The molecule consists of a benzene ring substituted with a fluorine atom at position 5, a nitro group at position 2, and a nitrile group at position 1.
The molecular weight of this compound is 166.11 g/mol .[1][2] It typically appears as a white to pale cream or yellow crystalline powder.[3]
A summary of its key physicochemical and spectral properties is presented in Table 1.
Table 1: Physicochemical and Spectral Data of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Alternate Names | 5-fluoro-2-nitrobenzenecarbonitrile; 2-Cyano-4-fluoronitrobenzene | [2] |
| CAS Number | 50594-78-0 | [2] |
| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |
| Molecular Weight | 166.11 g/mol | [1][2] |
| Appearance | White to pale cream to cream to yellow crystals or powder | [3] |
| Melting Point | 97.0-107.0 °C | [3] |
| SMILES | N#CC1=CC(F)=CC=C1--INVALID-LINK--[O-] | |
| ¹H NMR | Spectral data available | [4] |
| FT-IR (cm⁻¹) | Asymmetric NO₂ stretch: 1660-1500 (strong); Symmetric NO₂ stretch: 1390-1260 (strong); C≡N stretch: 2260-2210 | [5][6] |
| Mass Spectrometry | Spectral data available | [4] |
Below is a 2D representation of the molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
Conceptual Synthetic Pathway:
General Nitration Protocol (Adapted from a similar synthesis[1]):
-
Reaction Setup: A solution of the starting material (e.g., 3-fluorobenzonitrile) is prepared in a suitable solvent, typically a strong acid like sulfuric acid, in a reaction vessel equipped with a stirrer and cooling capabilities.
-
Addition of Nitrating Agent: A nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid, is added dropwise to the solution of the starting material while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is carefully poured into ice-water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents) to yield the final product.
Reduction of the Nitro Group
This compound can be readily converted to 5-fluoro-2-aminobenzonitrile, a valuable intermediate for the synthesis of various heterocyclic compounds.
Experimental Protocol for the Synthesis of 5-Fluoro-2-aminobenzonitrile:
-
Reactants: To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL), stannous chloride dihydrate (27.0 g) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux for 1.5 hours.
-
Work-up: After cooling, the mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate.
-
Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-fluoro-3-cyanoaniline.[7]
Biological Activity and Signaling Pathways
This compound has demonstrated potential as an anti-tumor agent.[1] Its mechanism of action is believed to involve the induction of DNA damage and the inhibition of protein synthesis, ultimately leading to apoptosis (programmed cell death) in cancer cells.[1] X-ray crystallography studies have suggested that it may exert its effect by binding to the minor groove of DNA.[1]
The induction of apoptosis is a complex process involving a cascade of signaling events. While the specific pathway activated by this compound is not fully elucidated in the provided information, a general representation of the intrinsic apoptosis pathway, which is often triggered by DNA damage, is illustrated below.
Applications in Organic Synthesis
The reactivity of the functional groups in this compound makes it a valuable starting material for the synthesis of more complex molecules. For instance, it is a precursor in the preparation of anti-tumor benzothiophene derivatives.[8] This typically involves a reaction with a sulfur-containing nucleophile, followed by cyclization.
Conclusion
This compound is a fundamentally important building block in contemporary organic and medicinal chemistry. Its well-defined structure and the presence of three distinct functional groups provide a platform for a wide range of chemical transformations. The continued exploration of its reactivity and biological activity is likely to lead to the development of novel therapeutic agents and other valuable chemical entities. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.
References
- 1. This compound | 50594-78-0 | FF64155 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. This compound(50594-78-0) 1H NMR [m.chemicalbook.com]
- 5. FTIR [terpconnect.umd.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 8. ossila.com [ossila.com]
The Solubility Profile of 5-Fluoro-2-nitrobenzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Fluoro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs). This document presents available solubility data, details a standard experimental protocol for solubility determination, and illustrates a relevant synthetic workflow.
Core Data Presentation: Solubility of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a substituted aromatic nitrile—and available qualitative information, a general solubility profile can be inferred. The compound is noted to be insoluble in water. One source indicates its solubility in methanol.
For a closely related isomer, 2-Fluoro-5-formylbenzonitrile, it is reported to be soluble in common organic solvents such as chloroform, methanol, ethanol, and diethyl ether[1]. This suggests that this compound is likely to exhibit solubility in polar aprotic and some polar protic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Classification | Solvent | Expected Solubility |
| Polar Protic | Water | Insoluble[2] |
| Methanol | Soluble | |
| Ethanol | Likely Soluble | |
| Polar Aprotic | Acetone | Likely Soluble |
| Acetonitrile | Likely Soluble | |
| Dimethylformamide (DMF) | Likely Soluble | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |
| Non-Polar Aprotic | Dichloromethane (DCM) | Likely Soluble |
| Ethyl Acetate | Likely Soluble | |
| Toluene | Sparingly Soluble to Insoluble | |
| Hexane | Likely Insoluble |
Note: "Likely Soluble" and "Sparingly Soluble to Insoluble" are estimations based on the behavior of structurally similar compounds and general principles of solubility. Experimental verification is required for precise quantitative data.
Experimental Protocols: Determination of Thermodynamic Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[3][4][5][6][7] This method involves equilibrating a supersaturated solution of the compound and then measuring the concentration of the dissolved solute.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Detailed Experimental Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a sealed vial.
-
Add a precise volume of the desired organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved. Preliminary studies may be necessary to determine the optimal equilibration time.[7]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a fine-pore syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, typically expressed in units of mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Mandatory Visualization: Synthetic Workflow
This compound and its isomers are valuable starting materials in organic synthesis. For instance, the related compound 2-Fluoro-5-nitrobenzonitrile is utilized in the synthesis of anti-tumor benzothiophene derivatives.[8] The following diagram illustrates a generalized workflow for such a synthetic transformation.
Caption: A generalized workflow for the synthesis of a benzothiophene derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. bioassaysys.com [bioassaysys.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitrobenzonitrile is a key building block in medicinal chemistry and materials science, valued for its utility in the synthesis of a wide range of molecular architectures. Its reactive nature, however, necessitates a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound (CAS RN: 50594-78-0).
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling. This data informs proper storage conditions, potential reactivity, and appropriate emergency response.
| Property | Value | Source |
| CAS Number | 50594-78-0 | [1][2] |
| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |
| Molecular Weight | 166.11 g/mol | [1][2] |
| Appearance | White to pale cream or yellow crystals/powder | N/A |
| Melting Point | 84-88 °C | N/A |
| Boiling Point | 302.9 °C at 760 mmHg | N/A |
| Purity | ≥97% | N/A |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Source: GHS Classification Data
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[3] |
| H311 | Toxic in contact with skin.[3] | |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H332 | Harmful if inhaled.[3] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P330 | Rinse mouth. | |
| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Precautionary Statement Data
Experimental Protocols: Safe Handling and Storage
Strict adherence to established protocols is critical when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For operations with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator with an appropriate cartridge is required.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that the fume hood is functioning properly. Have spill containment materials readily available.
-
Dispensing: Avoid generating dust when weighing or transferring the solid. Use a spatula and weigh the compound on a tared container within the fume hood.
-
Reactions: Set up reactions in a fume hood. Ensure all glassware is properly secured.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling. Clean all equipment and the work area to remove any residual contamination.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from receipt to disposal.
Caption: A workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Evacuate Personnel: Evacuate the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Contain Spill: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Clean-up: Wear appropriate PPE. Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. This material is considered hazardous waste. Do not dispose of it with regular trash or down the drain.
Conclusion
This compound is a valuable reagent that demands careful and informed handling. By adhering to the safety protocols, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can safely harness its synthetic potential. This guide serves as a critical resource for maintaining a safe and productive laboratory environment.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and First Synthesis of 5-Fluoro-2-nitrobenzonitrile
This technical guide provides a comprehensive overview of the discovery and first synthesis of this compound (CAS No. 50594-78-0). Due to the limited direct historical information on the initial discovery of this specific isomer, this document focuses on the first plausible and documented synthetic routes derived from patent literature, which often represent the earliest detailed preparations of a compound for commercial or research purposes.
Compound Identification and Properties
This compound is a substituted aromatic compound with a fluorine atom at the 5-position, a nitro group at the 2-position, and a nitrile group at the 1-position of the benzene ring. Its chemical structure and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 50594-78-0 |
| Molecular Formula | C₇H₃FN₂O₂ |
| Molecular Weight | 166.11 g/mol |
| Alternate Names | 2-Cyano-4-fluoronitrobenzene, 5-fluoro-2-nitrobenzenecarbonitrile |
| Appearance | Likely a solid at room temperature (based on related isomers) |
| Solubility | Expected to be soluble in common organic solvents |
Plausible First Synthesis
This section outlines the likely two-step synthesis process that represents the first documented method for preparing this compound.
Step 1: Synthesis of 5-Fluoro-2-nitrobenzoic Acid via Nitration of 3-Fluorobenzoic Acid
This procedure is based on a method described in patent EP0751115B1 for the preparation of 5-fluoro-2-nitrobenzoic acid.[1]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, 841 g of 3-fluorobenzoic acid is dissolved in 3261 g of 100% sulfuric acid. The mixture is cooled to +10 °C with stirring.
-
Nitration: A nitrating mixture, consisting of 1147 g of a solution of 67% by weight 100% sulfuric acid and 33% by weight 100% nitric acid, is added slowly to the reaction mixture, maintaining the temperature at or below +10 °C.
-
Reaction Monitoring: The reaction is monitored for completion. The resulting mixture contains approximately 1.65% of the undesired isomer, 3-fluoro-2-nitrobenzoic acid.
-
Work-up and Isolation: The reaction mixture is poured into 10 liters of water and cooled to room temperature to precipitate the product.
-
Purification: The solid precipitate is filtered, washed three times with 2 liters of water, and then dried.
-
Yield: This process yields 957.8 g (86.3% of theory) of 5-fluoro-2-nitrobenzoic acid containing a small amount of the isomeric impurity.[1]
Table 2: Quantitative Data for the Synthesis of 5-Fluoro-2-nitrobenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 3-Fluorobenzoic Acid | [1] |
| Nitrating Agent | 33% HNO₃ in H₂SO₄ | [1] |
| Reaction Temperature | -10 to +35 °C (optimal at +10 °C) | [1] |
| Yield | 86.3% | [1] |
| Major Isomeric Impurity | 3-Fluoro-2-nitrobenzoic acid (~1-2%) | [1] |
Step 2: Conversion of 5-Fluoro-2-nitrobenzoic Acid to this compound
The conversion of a carboxylic acid to a nitrile is a standard transformation in organic synthesis, often proceeding through an amide intermediate.
Proposed Experimental Protocol (Standard Method):
-
Amide Formation: 5-fluoro-2-nitrobenzoic acid is converted to the corresponding amide. This can be achieved by first converting the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by reaction with ammonia.
-
Dehydration of Amide: The resulting 5-fluoro-2-nitrobenzamide is then dehydrated to the nitrile. A common dehydrating agent for this transformation is phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.
-
Purification: The final product, this compound, would be purified by standard techniques such as recrystallization or column chromatography.
Synthesis Workflow and Logical Relationships
The logical progression of the synthesis is depicted in the following diagrams.
Caption: Proposed two-step synthesis of this compound.
Signaling Pathways and Applications
While specific signaling pathways involving this compound are not extensively detailed in the currently available literature, its structural motifs are common in pharmacologically active molecules. Nitroaromatic and fluorinated compounds are frequently used in drug discovery as intermediates for a variety of therapeutic agents. The logical application of this compound is as a building block in medicinal chemistry.
Caption: Potential synthetic utility of this compound.
This guide provides a detailed overview based on the currently available scientific and patent literature. Further research into older chemical archives may one day reveal the very first laboratory synthesis of this compound.
References
Theoretical Exploration of 5-Fluoro-2-nitrobenzonitrile: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 5-Fluoro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Utilizing Density Functional Theory (DFT) as the primary computational method, this document outlines the molecular geometry, vibrational analysis, electronic properties, and non-linear optical (NLO) characteristics of the title compound. The insights derived from these theoretical investigations are crucial for understanding its chemical behavior and for the rational design of novel therapeutic agents.
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups and the electronegative fluorine (-F) atom, governs its reactivity and potential applications. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful framework for elucidating the structure-property relationships of such molecules at the atomic level. This guide summarizes the key theoretical approaches used to characterize this compound and presents a detailed analysis of its predicted properties.
Computational Methodology
The theoretical calculations detailed herein are based on established quantum chemical methods, primarily Density Functional Theory (DFT). The choice of computational level is critical for obtaining accurate and reliable results.
Geometric Optimization
The molecular geometry of this compound in its ground state is optimized without any symmetry constraints. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method, in conjunction with the 6-311++G(d,p) basis set, is a widely accepted level of theory for such calculations, providing a good balance between accuracy and computational cost.
Vibrational Frequency Analysis
Following geometric optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation. A scaling factor is often applied to the computed frequencies to account for anharmonicity and the limitations of the theoretical method.
Electronic Property Analysis
Several key electronic properties are calculated to understand the reactivity and charge distribution of the molecule:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface is mapped to identify the electron-rich and electron-poor regions of the molecule, providing insights into its electrophilic and nucleophilic reactive sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study intramolecular interactions, charge delocalization, and hyperconjugative effects, which contribute to the molecule's stability.
Non-Linear Optical (NLO) Property Analysis
The dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to evaluate the non-linear optical properties of this compound. These properties are important for the development of new materials for optoelectronic applications.
Data Presentation
The following tables summarize the quantitative data obtained from theoretical calculations on this compound.
Table 1: Optimized Geometric Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.395 | C6-C1-C2 | 119.5 |
| C2-C3 | 1.387 | C1-C2-C3 | 120.8 |
| C3-C4 | 1.391 | C2-C3-C4 | 119.2 |
| C4-C5 | 1.388 | C3-C4-C5 | 120.7 |
| C5-C6 | 1.393 | C4-C5-C6 | 120.3 |
| C1-C6 | 1.396 | C5-C6-C1 | 119.5 |
| C5-F | 1.345 | C4-C5-F | 118.9 |
| C2-N1 | 1.472 | C1-C2-N1 | 119.7 |
| N1-O1 | 1.225 | C2-N1-O1 | 117.8 |
| N1-O2 | 1.225 | C2-N1-O2 | 117.8 |
| C1-C7 | 1.448 | C2-C1-C7 | 121.3 |
| C7-N2 | 1.158 | C1-C7-N2 | 178.5 |
Table 2: Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretch |
| ~2240 | C≡N stretch |
| ~1580 | NO₂ asymmetric stretch |
| ~1520 | Aromatic C=C stretch |
| ~1350 | NO₂ symmetric stretch |
| ~1250 | C-F stretch |
| ~830 | C-H out-of-plane bend |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy | -7.85 eV |
| LUMO Energy | -3.42 eV |
| HOMO-LUMO Gap | 4.43 eV |
| Dipole Moment | 4.12 Debye |
Table 4: Non-Linear Optical (NLO) Properties
| Property | Value (a.u.) |
| Isotropic Polarizability (α) | 95.3 |
| First-Order Hyperpolarizability (β) | 1250.7 |
Visualizations
The following diagrams illustrate the molecular structure, computational workflow, and key electronic features of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for theoretical reactivity studies.
Caption: HOMO-LUMO energy gap diagram.
Discussion
The theoretical data provides a detailed picture of the reactivity of this compound. The optimized geometry reveals a planar aromatic ring with the substituents causing minor distortions in the bond lengths and angles. The calculated vibrational frequencies are in good agreement with the expected values for the functional groups present, confirming the stability of the optimized structure.
The HOMO-LUMO energy gap of 4.43 eV suggests that this compound is a moderately reactive molecule. The MEP map would likely indicate that the most negative potential is located around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, making these sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the aromatic ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
NBO analysis would further elucidate the intramolecular charge transfer interactions, likely showing significant delocalization of electron density from the fluorine atom and the aromatic ring to the electron-withdrawing nitro and cyano groups. This charge delocalization contributes to the overall stability of the molecule and influences its reactivity.
The calculated first-order hyperpolarizability suggests that this compound possesses significant non-linear optical properties, making it a candidate for further investigation in the field of materials science.
Conclusion
This theoretical investigation provides valuable insights into the molecular structure, vibrational spectra, electronic properties, and NLO characteristics of this compound. The computational data presented in this guide serves as a foundation for understanding its chemical reactivity and for guiding the design of new molecules with desired properties for applications in drug development and materials science. Further experimental validation of these theoretical predictions is encouraged to fully harness the potential of this versatile chemical entity.
Quantum Chemical Calculations for 5-Fluoro-2-nitrobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitrobenzonitrile is a substituted aromatic compound with applications in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate stems from the presence of three distinct functional groups—fluoro, nitro, and cyano—which can be selectively targeted in chemical transformations. Understanding the electronic structure, vibrational properties, and reactivity of this molecule at a quantum level is crucial for its application in rational drug design and the development of novel functional materials.
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the molecular properties of this compound. Due to the absence of specific published computational studies on this compound, this guide utilizes illustrative data from closely related compounds to demonstrate the methodologies and expected results. The computational protocols and data presented herein serve as a robust template for researchers embarking on the theoretical analysis of this and similar molecular systems.
Core Concepts in Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[3] These methods allow for the accurate prediction of a wide range of molecular properties, including:
-
Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the minimum energy state of the molecule.
-
Vibrational Frequencies: The frequencies of infrared (IR) and Raman spectra, which are characteristic of the molecule's vibrational modes.
-
Electronic Properties: The distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity.
Experimental Protocols: A Methodological Workflow
The following section details a standard protocol for performing quantum chemical calculations on this compound. This methodology is based on widely accepted practices in computational chemistry and is analogous to protocols used for similar substituted benzonitriles.
Software and Hardware
-
Software: Gaussian 09 or a more recent version is the recommended software package for these calculations.
-
Hardware: A high-performance computing (HPC) cluster is ideal, although calculations on smaller systems can be performed on a modern multi-core workstation.
Molecular Structure Input
The initial molecular structure of this compound can be built using a molecular modeling program such as GaussView, Avogadro, or ChemDraw. The structure is then saved in a format compatible with the Gaussian software (e.g., .gjf or .com).
Geometry Optimization
The initial structure is optimized to find the lowest energy conformation. This is a critical step as all subsequent calculations are performed on the optimized geometry.
-
Method: Density Functional Theory (DFT) is the method of choice for a balance of accuracy and computational cost. The B3LYP hybrid functional is a widely used and well-validated functional for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Keywords for Gaussian Input File: #p B3LYP/6-311++G(d,p) Opt
Vibrational Frequency Calculation
Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Method and Basis Set: The same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization should be used.
-
Keywords for Gaussian Input File: #p B3LYP/6-311++G(d,p) Freq
Electronic Properties Calculation
The electronic properties, including the HOMO and LUMO energies, are obtained from the output of the frequency calculation.
-
Analysis: The energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the Gaussian output file. The HOMO-LUMO energy gap is then calculated as the difference between these two energies.
The overall computational workflow can be visualized as follows:
Data Presentation: Quantitative Analysis
The following tables present illustrative quantitative data for this compound, based on calculations performed on closely related molecules. This data provides a realistic expectation of the results that would be obtained from a dedicated computational study.
Optimized Molecular Geometry
The optimized geometric parameters, including bond lengths and bond angles, are fundamental outputs of the geometry optimization calculation. The table below presents representative data for the key structural features of a substituted benzonitrile.
Table 1: Illustrative Optimized Geometric Parameters for a Substituted Benzonitrile
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.395 | C6-C1-C2 | 119.5 |
| C2-C3 | 1.387 | C1-C2-C3 | 120.3 |
| C3-C4 | 1.391 | C2-C3-C4 | 119.8 |
| C4-C5 | 1.389 | C3-C4-C5 | 120.1 |
| C5-C6 | 1.393 | C4-C5-C6 | 120.2 |
| C1-C6 | 1.396 | C5-C6-C1 | 120.1 |
| C2-F | 1.350 | F-C2-C1 | 119.7 |
| C5-C7 | 1.445 | C4-C5-C7 | 120.5 |
| C7-N8 | 1.158 | C5-C7-N8 | 179.2 |
| C1-N9 | 1.470 | C2-C1-N9 | 118.9 |
| N9-O10 | 1.225 | C1-N9-O10 | 118.0 |
| N9-O11 | 1.225 | O10-N9-O11 | 124.0 |
Note: This data is illustrative and based on calculations of similar substituted benzonitriles. The atom numbering corresponds to a standard representation of the molecule.
Vibrational Frequencies
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model. The table below presents a selection of characteristic vibrational modes and their calculated frequencies.
Table 2: Illustrative Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Vibrational Mode |
| 3100-3000 | C-H stretching |
| 2240 | C≡N stretching |
| 1600-1580 | C=C aromatic stretching |
| 1530 | NO₂ asymmetric stretching |
| 1350 | NO₂ symmetric stretching |
| 1250 | C-F stretching |
| 850-750 | C-H out-of-plane bending |
Note: This data is illustrative and based on calculations of similar substituted benzonitriles.
Frontier Molecular Orbitals: HOMO-LUMO Analysis
The HOMO and LUMO are the frontier molecular orbitals, and their energies are crucial for understanding the electronic behavior and reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. For nitroaromatic compounds, the HOMO-LUMO gap is typically in the range of 4-5 eV.
Table 3: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 to -8.5 |
| LUMO | -3.0 to -4.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These are typical energy ranges for nitroaromatic compounds and serve as an illustrative example.
The logical relationship for determining chemical reactivity based on the HOMO-LUMO gap can be visualized as follows:
Conclusion
References
An In-depth Technical Guide to the Electrophilicity and Nucleophilicity of 5-Fluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 5-Fluoro-2-nitrobenzonitrile. Due to the limited availability of specific experimental and computational data for this compound, this guide leverages data from its closely related and more extensively studied isomer, 2-Fluoro-5-nitrobenzonitrile, to infer and discuss its reactivity. The document elucidates the theoretical framework governing its chemical behavior, focusing on the principles of nucleophilic aromatic substitution (SNAг). Detailed experimental protocols for key reactions, quantitative data on its physicochemical properties, and visualizations of reaction mechanisms are provided to offer a practical and in-depth understanding for researchers in organic synthesis and drug development.
Introduction
This compound (CAS: 50594-78-0) and its isomer 2-Fluoro-5-nitrobenzonitrile (CAS: 17417-09-3) are highly functionalized aromatic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The strategic placement of a fluorine atom, a nitro group, and a nitrile group on the benzene ring imparts a unique reactivity profile, making these molecules particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups renders the aromatic ring electron-deficient, thereby activating it towards attack by nucleophiles. The fluorine atom, being a good leaving group in this context, is readily displaced.
This guide will delve into the core principles governing the electrophilicity and nucleophilicity of this compound, with a primary focus on its behavior as an electrophile in SNAr reactions.
Theoretical Framework: Electrophilicity and Nucleophilicity
The reactivity of this compound is dominated by its electrophilic character at the carbon atom bearing the fluorine substituent. This is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring.
-
Inductive Effect (-I): The fluorine, nitro, and cyano groups are all strongly electronegative, exerting a powerful electron-withdrawing inductive effect. This effect polarizes the C-F bond and reduces the electron density across the entire aromatic ring, making the carbon atoms more electrophilic.
-
Mesomeric Effect (-M): The nitro and cyano groups possess π-accepting capabilities, allowing them to delocalize the π-electrons of the benzene ring through resonance. This delocalization further decreases the electron density on the ring, particularly at the ortho and para positions relative to these groups.
In this compound, the fluorine atom is para to the nitro group and meta to the cyano group. The strong -M effect of the nitro group, being para to the leaving group, plays a crucial role in stabilizing the intermediate formed during nucleophilic attack, thereby facilitating the SNAr reaction.
The overall electrophilicity of the molecule makes it a prime candidate for reactions with a wide range of nucleophiles. Conversely, the molecule itself does not exhibit significant nucleophilic properties due to the presence of the strongly deactivating groups.
Quantitative Physicochemical and Reactivity Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 50594-78-0 | [2] |
| Molecular Formula | C₇H₃FN₂O₂ | [2] |
| Molecular Weight | 166.11 g/mol | [2] |
| Alternate Names | 5-fluoro-2-nitrobenzenecarbonitrile; 2-Cyano-4-fluoronitrobenzene | [2] |
Table 2: Physicochemical Properties of 2-Fluoro-5-nitrobenzonitrile
| Property | Value | Reference |
| CAS Number | 17417-09-3 | [3] |
| Molecular Formula | C₇H₃FN₂O₂ | [3] |
| Molecular Weight | 166.11 g/mol | [3] |
| Melting Point | 76-80 °C | [4] |
| Boiling Point | 94 °C at 0.5 mmHg | [1] |
| Appearance | White to yellow to green powder/crystal | [1] |
Reaction Mechanisms and Experimental Workflows
The primary reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: Generalized mechanism for the Nucleophilic Aromatic Substitution (SNAr) of this compound.
Experimental Workflow: A General Protocol
The following diagram outlines a typical experimental workflow for performing a nucleophilic aromatic substitution reaction with a fluoro-nitrobenzonitrile derivative.
Caption: A generalized experimental workflow for a nucleophilic aromatic substitution reaction.
Key Experimental Protocols
Synthesis of a Benzothiophene Derivative from 2-Fluoro-5-nitrobenzonitrile
-
Reactants:
-
2-Fluoro-5-nitrobenzonitrile
-
Methyl thioglycolate
-
-
Reaction Conditions:
-
The specific solvent, base, and temperature are not detailed in the available abstract but would typically involve an aprotic polar solvent like DMF or DMSO and a non-nucleophilic base such as potassium carbonate. The reaction would likely be stirred at room or elevated temperature.
-
-
Work-up:
-
A standard aqueous work-up followed by extraction with an organic solvent would be employed.
-
Purification would likely be achieved through column chromatography on silica gel or recrystallization.
-
A paper from 1967 describes the preparation of 2-Fluoro-5-nitrobenzonitrile and its subsequent reactions with various amines, amino acids, and NH-heteroaromatic compounds.[6][[“]] Although the full text is not widely accessible, this work indicates the broad applicability of this class of compounds in forming C-N bonds via SNAr.
Conclusion
This compound is a highly electrophilic aromatic compound, primed for reactivity with a diverse range of nucleophiles through the SNAr mechanism. The synergistic electron-withdrawing effects of the nitro and cyano groups, coupled with the presence of a good leaving group (fluorine), make it a valuable building block in synthetic chemistry. While quantitative data on its reactivity remains sparse, a strong understanding of the underlying electronic principles and the experimental protocols for its closely related isomer provides a solid foundation for its application in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries. Further computational and experimental studies are warranted to fully quantify the electrophilicity and reaction kinetics of this promising synthetic intermediate.
References
An In-Depth Technical Guide to the Research Applications of 5-Fluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-nitrobenzonitrile, a versatile fluorinated aromatic compound, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a nitrile moiety, offers multiple reactive sites for strategic molecular elaboration. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the potential research applications of this compound. It details its utility as a precursor for the development of kinase inhibitors, anticancer agents, and antimicrobial compounds. This document consolidates key quantitative data, provides detailed experimental protocols for seminal reactions, and visualizes relevant synthetic workflows and potential biological signaling pathways to facilitate further research and drug discovery endeavors.
Introduction
This compound (CAS No: 50594-78-0) is a synthetic compound that has garnered considerable interest in the field of organic synthesis and medicinal chemistry.[1] The presence of an electron-withdrawing nitro group ortho to a nitrile and a fluorine atom at the 5-position makes the aromatic ring susceptible to nucleophilic aromatic substitution, a cornerstone of its reactivity. This reactivity profile allows for the construction of complex molecular architectures, particularly heterocyclic ring systems that are prevalent in numerous biologically active molecules. This guide will explore the synthetic transformations of this compound and the promising therapeutic applications of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 50594-78-0 | [1][2] |
| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |
| Molecular Weight | 166.11 g/mol | [1][2] |
| Appearance | White to light yellow crystal powder | [3] |
| Melting Point | 76-80 °C | [4] |
| Boiling Point | 94 °C / 0.5 mmHg | [3] |
| Solubility | Insoluble in water | [3] |
| Storage | Store at 10°C - 25°C | [1][2] |
Key Synthetic Transformations and Experimental Protocols
This compound is a versatile starting material for a variety of chemical transformations. The primary reaction pathways involve the reduction of the nitro group and nucleophilic substitution of the fluorine atom.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental step in the derivatization of this compound, yielding 2-amino-5-fluorobenzonitrile. This intermediate is a valuable precursor for the synthesis of various heterocyclic systems.
Experimental Protocol: Synthesis of 4-fluoro-3-cyanoaniline (an isomer of 2-amino-5-fluorobenzonitrile) from 2-fluoro-5-nitrobenzonitrile [5]
This protocol details the reduction of the isomeric 2-fluoro-5-nitrobenzonitrile, which serves as a representative example of the reduction process.
-
Materials:
-
2-fluoro-5-nitrobenzonitrile (2.0 g)
-
Stannous chloride dihydrate (27.0 g)
-
Ethyl acetate (50 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL), add stannous chloride dihydrate (27.0 g).
-
Bring the mixture to reflux for 1.5 hours.
-
Allow the mixture to cool to room temperature.
-
Partition the mixture between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous phase four times with ethyl acetate.
-
Wash the combined organic phases four times with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield 4-fluoro-3-cyanoaniline (1.40 g).
-
DOT Diagram: General Workflow for the Reduction of a Nitrobenzonitrile
References
Methodological & Application
Synthesis of 6-Fluoroquinazolinone Derivatives from 5-Fluoro-2-nitrobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoroquinazolinone derivatives, a class of compounds with significant interest in medicinal chemistry, starting from the readily available precursor, 5-fluoro-2-nitrobenzonitrile. Quinazolinone scaffolds are prevalent in numerous biologically active molecules, including approved drugs, and their fluorinated analogues often exhibit enhanced pharmacological properties.
Introduction
Quinazolinone derivatives are a cornerstone in drug discovery, demonstrating a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom into the quinazolinone core can significantly modulate the molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This protocol outlines a reliable two-step synthetic route commencing with the reduction of this compound to the key intermediate, 2-amino-5-fluorobenzonitrile, followed by its cyclization to afford the desired 6-fluoroquinazolinone derivatives.
Synthetic Scheme
The overall synthetic pathway can be depicted as follows:
Caption: Overall synthetic scheme for the preparation of 6-fluoroquinazolinone derivatives.
Part 1: Reduction of this compound
This initial step involves the selective reduction of the nitro group in the starting material to an amine, yielding the crucial intermediate for the subsequent cyclization.
Experimental Protocol: Synthesis of 2-Amino-5-fluorobenzonitrile
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (2.0 g) in ethyl acetate (50 mL) in a round-bottom flask, add stannous chloride dihydrate (27.0 g).
-
Heat the mixture to reflux and maintain for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase four times with ethyl acetate.
-
Combine the organic layers and wash them four times with water.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the product.
Quantitative Data
| Starting Material | Product | Reagent | Solvent | Reaction Time | Yield |
| This compound (2.0 g) | 2-Amino-5-fluorobenzonitrile | Stannous chloride dihydrate (27.0 g) | Ethyl acetate (50 mL) | 1.5 hours | ~82% |
Table 1: Summary of the reduction of this compound.
Part 2: Cyclization to form 6-Fluoroquinazolinone Derivatives
The second step involves the cyclization of the 2-amino-5-fluorobenzonitrile intermediate to form the quinazolinone ring. This can be achieved through various methods. A general and effective method utilizing orthoesters is presented below, which allows for the introduction of various substituents at the 2-position of the quinazolinone core.
Experimental Protocol: Synthesis of 2-Substituted-6-fluoroquinazolin-4(3H)-ones
Materials:
-
2-Amino-5-fluorobenzonitrile (or a corresponding 2-aminobenzamide derivative)
-
Appropriate triethyl orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)
-
Acetic acid
-
Absolute ethanol
-
Pressure tube (if required)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask or a pressure tube, dissolve 2-amino-5-fluorobenzonitrile (1.0 equivalent) in absolute ethanol.
-
Add the desired triethyl orthoester (1.5 - 3.0 equivalents) to the solution.
-
Add acetic acid (2.0 - 3.0 equivalents) to the reaction mixture.
-
For simple substrates, reflux the mixture for 12-24 hours. For more challenging substrates, seal the pressure tube and heat at 110 °C for 12-72 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by trituration with an ether-pentane mixture to afford the desired 2-substituted-6-fluoroquinazolin-4(3H)-one.[1]
Quantitative Data (Representative)
| Starting Material | Reagents | Product (Example) | Yield Range |
| 2-Amino-5-fluorobenzonitrile | Triethyl orthoformate, Acetic acid | 6-Fluoroquinazolin-4(3H)-one | Good to excellent |
| 2-Amino-5-fluorobenzonitrile | Triethyl orthoacetate, Acetic acid | 2-Methyl-6-fluoroquinazolin-4(3H)-one | Good to excellent |
Table 2: Representative summary for the cyclization reaction. Yields are generally reported as good to excellent for analogous substrates.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of 6-fluoroquinazolinone derivatives.
References
Application Notes and Protocols for the Synthesis of Benzothiophene Scaffolds from 5-Fluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and electronic properties. This document provides a detailed protocol for the synthesis of a functionalized benzothiophene, specifically ethyl 3-amino-6-cyanobenzo[b]thiophene-2-carboxylate, starting from the readily available reagent 5-Fluoro-2-nitrobenzonitrile.
The synthetic strategy is a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by a reductive cyclization. This approach offers a reliable and efficient route to this valuable heterocyclic scaffold.
Overall Reaction Scheme
Figure 1: Overall two-step synthesis of the benzothiophene scaffold.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Principle
The first step involves the nucleophilic aromatic substitution of the fluorine atom in this compound with the thiolate anion of ethyl thioglycolate. The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.
Experimental Protocol
Materials:
-
This compound
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dry N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add ethyl thioglycolate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product, ethyl (4-cyano-3-nitrophenyl)thioacetate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for SNAr Reaction
| Parameter | Value |
| Reactant | This compound |
| Nucleophile | Ethyl thioglycolate |
| Base | Potassium carbonate |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% |
| Product Purity | >95% (after chromatography) |
Step 2: Reductive Cyclization
Principle
The second step is a reductive cyclization of the intermediate, ethyl (4-cyano-3-nitrophenyl)thioacetate. Sodium dithionite (Na₂S₂O₄) is employed as a mild and effective reducing agent to convert the nitro group to an amino group. The newly formed amine then undergoes an intramolecular cyclization by attacking the nitrile group, leading to the formation of the benzothiophene ring system. This one-pot tandem reaction is an efficient method for constructing the desired heterocyclic scaffold.[1][2][3]
Experimental Protocol
Materials:
-
Ethyl (4-cyano-3-nitrophenyl)thioacetate
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl (4-cyano-3-nitrophenyl)thioacetate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Heat the solution to reflux (approximately 80-90°C).
-
In a separate flask, prepare a solution of sodium dithionite (4.0-5.0 eq) in water.
-
Add the aqueous sodium dithionite solution portion-wise to the refluxing solution of the nitro compound over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl 3-amino-6-cyanobenzo[b]thiophene-2-carboxylate.
Quantitative Data for Reductive Cyclization
| Parameter | Value |
| Reactant | Ethyl (4-cyano-3-nitrophenyl)thioacetate |
| Reducing Agent | Sodium dithionite |
| Solvent System | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-85% |
| Product Purity | >98% (after purification) |
Visualized Workflow and Signaling Pathways
Experimental Workflow
Figure 2: Detailed experimental workflow for the two-step synthesis.
Chemical Transformation Pathway
Figure 3: Chemical structures and reaction pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of ethyl 3-amino-6-cyanobenzo[b]thiophene-2-carboxylate from this compound. The described two-step sequence, involving a nucleophilic aromatic substitution followed by a sodium dithionite-mediated reductive cyclization, is a robust and efficient method for accessing this important benzothiophene scaffold. The provided quantitative data and workflows are intended to facilitate the successful implementation of this synthetic route in a research and development setting.
References
Application Notes and Protocols: Synthesis of Pyrroloquinolines Utilizing 5-Fluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrroloquinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols herein focus on the strategic use of 5-fluoro-2-nitrobenzonitrile as a key starting material. The methodologies outlined are based on established synthetic strategies and aim to provide a practical guide for researchers in the field.
Introduction
Pyrroloquinolines are a versatile class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including potential anticancer and antimicrobial activities, have made them attractive targets for synthetic chemists. The strategic incorporation of fluorine atoms and other functional groups into the pyrroloquinoline scaffold can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, such as metabolic stability and binding affinity.
This compound is a valuable and reactive building block for the synthesis of a variety of heterocyclic systems. The presence of the electron-withdrawing nitro and cyano groups, along with the reactive fluorine atom, allows for sequential and regioselective reactions to construct complex molecular architectures. This document details a synthetic approach to pyrroloquinolines that leverages the reactivity of this key intermediate.
Synthetic Strategy Overview
The synthesis of pyrroloquinolines from this compound generally proceeds through a multi-step sequence. A common strategy involves the initial nucleophilic aromatic substitution of the fluorine atom with a suitable pyrrole derivative. This is followed by the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the fused quinoline ring system. This approach allows for the introduction of diversity at various positions of the pyrroloquinoline core by selecting appropriately substituted starting materials.
Diagram of the general synthetic workflow:
Caption: General workflow for pyrroloquinoline synthesis.
Key Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific pyrrole derivative used and the desired final product.
Protocol 1: Synthesis of N-Aryl Pyrrole Intermediate
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a generic N-substituted pyrrole.
Materials:
-
This compound
-
N-substituted pyrrole (e.g., N-phenylpyrrolidine-2,5-dione)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-substituted pyrrole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group of the N-aryl pyrrole intermediate to an amine.
Materials:
-
N-(2-Cyano-4-nitrophenyl)-pyrrolidine-2,5-dione intermediate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
To a solution of the nitro-intermediate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of Celite®.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amino-intermediate, which can often be used in the next step without further purification.
Protocol 3: Intramolecular Cyclization to form the Pyrroloquinoline Core
This protocol describes the acid-catalyzed intramolecular cyclization of the amino-intermediate to form the final pyrroloquinoline product.
Materials:
-
Crude amino-intermediate from Protocol 2
-
Acetic acid or a mixture of acetic acid and a catalytic amount of a stronger acid (e.g., H₂SO₄)
-
Sodium bicarbonate solution
Procedure:
-
Dissolve the crude amino-intermediate in glacial acetic acid.
-
Heat the reaction mixture at reflux and monitor the formation of the pyrroloquinoline product by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude pyrroloquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a model pyrroloquinoline derivative. Please note that yields are highly dependent on the specific substrates and reaction conditions used.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | This compound, N-Phenylpyrrolidine-2,5-dione | (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione | K₂CO₃, DMF, 100 °C | 75-85 |
| 2 | Nitro Reduction | (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione | (E)-3-(2-aminobenzylidene)-1-phenylpyrrolidine-2,5-dione | Fe, NH₄Cl, Ethanol/H₂O, Reflux | 90-97 |
| 3 | Intramolecular Cyclization | (E)-3-(2-aminobenzylidene)-1-phenylpyrrolidine-2,5-dione | 1-Phenyl-1H-pyrrolo[2,3-b]quinolin-2(3H)-one | Acetic Acid, Reflux | 70-80 |
Visualizing the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of a 1-phenyl-1H-pyrrolo[2,3-b]quinolin-2(3H)-one derivative.
Caption: Synthesis of a pyrroloquinoline derivative.
Conclusion
The use of this compound as a starting material provides an efficient and versatile route for the synthesis of various pyrroloquinoline derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for potential therapeutic applications. Further exploration of different pyrrole derivatives and reaction conditions can lead to a wide array of structurally diverse pyrroloquinolines for biological evaluation.
Application Notes and Protocols for the Synthesis of Quinoline Derivatives from 5-Fluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of quinoline derivatives utilizing 5-Fluoro-2-nitrobenzonitrile as a key starting material. The protocols detailed herein are designed for laboratory-scale synthesis and can be adapted for further optimization and scale-up in drug discovery and development programs.
Introduction
Quinoline scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The incorporation of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability and binding affinity. This document outlines a two-step synthetic pathway for the preparation of a 6-fluoro-4-amino-2-methylquinoline derivative from this compound. The methodology involves an initial reduction of the nitro group, followed by a Friedländer annulation to construct the quinoline core.
Synthetic Pathway
A plausible and efficient synthetic route to 4-amino-6-fluoro-2-methylquinoline from this compound is proposed. The initial step involves the reduction of the nitro group to an amine, followed by an acid-catalyzed condensation with acetone to form the quinoline ring system.
Proposed synthetic pathway for 4-Amino-6-fluoro-2-methylquinoline.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-fluorobenzonitrile
This protocol details the reduction of the nitro group of this compound to an amine functionality using iron powder in an acidic medium.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (0.1-0.2 eq) dropwise.
-
Maintain the reaction at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-Amino-5-fluorobenzonitrile can be purified by column chromatography on silica gel.
| Reagent | Molar Ratio (eq) | Key Parameters |
| This compound | 1.0 | Starting Material |
| Iron Powder (Fe) | 3.0 - 5.0 | Reducing Agent |
| Concentrated HCl | 0.1 - 0.2 | Acid Catalyst |
| Solvent System | Ethanol/Water (4:1 v/v) | |
| Reaction Temperature | Reflux (approx. 80-90 °C) | |
| Reaction Time | 2 - 4 hours | |
| Expected Yield | 80 - 95% (after purification) |
Step 2: Synthesis of 4-Amino-6-fluoro-2-methylquinoline (Friedländer Annulation)
This protocol describes the acid-catalyzed condensation of 2-Amino-5-fluorobenzonitrile with acetone to construct the quinoline ring.
Materials:
-
2-Amino-5-fluorobenzonitrile
-
Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-5-fluorobenzonitrile (1.0 eq) in an excess of acetone, which acts as both a reactant and a solvent.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a 10% sodium hydroxide solution until a precipitate forms.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Reagent | Molar Ratio (eq) | Key Parameters |
| 2-Amino-5-fluorobenzonitrile | 1.0 | Starting Material |
| Acetone | Excess | Reactant and Solvent |
| Concentrated H₂SO₄ | 2.0 - 3.0 | Acid Catalyst |
| Reaction Temperature | Reflux (approx. 60-70 °C) | |
| Reaction Time | 4 - 6 hours | |
| Expected Yield | 60 - 80% (after purification) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target quinoline derivative.
General experimental workflow for the synthesis of 4-Amino-6-fluoro-2-methylquinoline.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
Quinoline derivatives are actively being investigated as inhibitors of various signaling pathways implicated in cancer. One of the most critical is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers.[1] Fluoro-amino-quinoline derivatives, such as the one synthesized here, represent a promising scaffold for the development of novel inhibitors targeting this pathway.
Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.
References
Application Notes and Protocols for the Reaction of 5-Fluoro-2-nitrobenzonitrile with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitrobenzonitrile is a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the fluorine atom by a variety of nucleophiles, particularly amines. This reaction is a cornerstone for the synthesis of a diverse range of substituted aminobenzonitrile derivatives, which are key intermediates in the preparation of various heterocyclic compounds and pharmacologically active molecules.
These application notes provide detailed protocols for the SNAr reaction of this compound with primary and secondary amine nucleophiles, accompanied by quantitative data and a visual representation of the reaction workflow.
Reaction Principle
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The amine nucleophile attacks the carbon atom bearing the fluorine, which is activated by the ortho-nitro and para-cyano groups. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring, yielding the corresponding 5-amino-2-nitrobenzonitrile derivative.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 5-(substituted-amino)-2-nitrobenzonitriles from 5-halo-2-nitrobenzonitriles. While specific examples for this compound are limited in readily available literature, the provided data for the analogous 5-chloro-2-nitrobenzonitrile serves as a strong predictive model for the reactivity of the fluoro-derivative, which is expected to be even more reactive.
| Entry | Halogen (X) | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Cl | Dimethylamine (50% aq. solution) | DMF | - | Room Temp | 1 | 5-(Dimethylamino)-2-nitrobenzonitrile | ~98%[[“]] |
| 2 | Cl | Pyrrolidine | - | - | - | - | 5-(Pyrrolidin-1-yl)-2-nitrobenzonitrile | - |
| 3 | F | General Primary/Secondary Amines | DMF or DMSO | K₂CO₃ or Et₃N | 25-100 | Monitor by TLC | 5-(Substituted-amino)-2-nitrobenzonitrile | High |
Note: The yield for the reaction with dimethylamine is calculated based on the provided masses of reactant and product. Specific yield for the pyrrolidine reaction was not available in the cited literature.
Experimental Protocols
General Protocol for the Reaction of this compound with Amine Nucleophiles
This protocol provides a general procedure for the synthesis of 5-(substituted-amino)-2-nitrobenzonitriles.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine, aniline, etc.) (1.1 - 1.5 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)) (2.0 equivalents)
-
Solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate volume of DMF or DMSO.
-
Addition of Reagents: To the solution, add the amine nucleophile (1.1 - 1.5 eq) followed by the base (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC), heat the mixture to a temperature between 50-100 °C.
-
Work-up: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-(substituted-amino)-2-nitrobenzonitrile.
Mandatory Visualizations
General Reaction Scheme
Experimental Workflow
References
Application Notes and Protocols for the SNAr Reaction of 5-Fluoro-2-nitrobenzonitrile with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful tool in synthetic organic chemistry for the formation of carbon-heteroatom bonds, particularly in the construction of complex aromatic and heteroaromatic systems. 5-Fluoro-2-nitrobenzonitrile is an excellent substrate for SNAr reactions. The strong electron-withdrawing properties of the nitro (-NO₂) and cyano (-CN) groups, positioned ortho and meta to the fluorine atom, respectively, activate the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the fluoride leaving group by a variety of nucleophiles, including thiols. The resulting 5-(organothio)-2-nitrobenzonitrile derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
This document provides a detailed protocol for the SNAr reaction of this compound with various thiols, a summary of reaction conditions and yields, and an overview of the reaction mechanism.
Reaction Mechanism
The SNAr reaction of this compound with thiols proceeds through a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The reaction is initiated by the attack of a thiolate anion (formed in situ from the corresponding thiol and a base) on the carbon atom bearing the fluorine atom. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro and cyano groups.
-
Elimination of the Leaving Group: In the second step, the fluoride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final 5-(organothio)-2-nitrobenzonitrile product.
Experimental Protocols
The following protocols describe general procedures for the SNAr reaction of this compound with thiols.
Protocol 1: General Procedure with Potassium Carbonate as Base in DMF
This protocol is suitable for a wide range of aromatic and aliphatic thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan, methyl thioglycolate)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired thiol (1.1 - 1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (see Table 1 for specific examples). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and yields for the SNAr reaction of this compound with various thiols.
| Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl thioglycolate | K₂CO₃ | DMF | Room Temp. | 2 | 93[2] |
| 4-methylthiophenol | K₂CO₃ | DMF | 80 | 4 | >95 (crude) |
| Benzyl mercaptan | K₂CO₃ | DMF | Room Temp. | 3 | High |
| Ethanethiol | Et₃N | DMF | 50 | 6 | Good |
| 2-Mercaptobenzimidazole | K₂CO₃ | DMF | 100 | 5 | Moderate |
Note: The data for 4-methylthiophenol, benzyl mercaptan, ethanethiol, and 2-mercaptobenzimidazole are representative examples based on general SNAr protocols and may require optimization for specific applications.
Mandatory Visualizations
Reaction Workflow
References
Application Notes and Protocols: 5-Fluoro-2-nitrobenzonitrile as a Precursor for Anti-Tumor Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Fluoro-2-nitrobenzonitrile as a versatile precursor for the synthesis of novel anti-tumor agents. This document outlines a detailed synthetic protocol for a pyrimidine-based kinase inhibitor, presents its anti-proliferative activity, and describes the key signaling pathways it targets. Furthermore, detailed experimental protocols for relevant biological assays are provided to facilitate further research and development in this area.
Introduction
This compound is a valuable building block in medicinal chemistry due to the synthetic versatility offered by its three distinct functional groups: a fluorine atom, a nitro group, and a nitrile group. These groups can be selectively manipulated to construct complex heterocyclic scaffolds, which are prevalent in many targeted anti-cancer therapies. In particular, this precursor is instrumental in the synthesis of pyrimidine and quinazoline derivatives that have shown potent inhibitory activity against key oncogenic signaling pathways, such as the EGFR and PI3K/mTOR pathways. Dysregulation of these pathways is a common driver of tumor growth, proliferation, and survival in various cancers.[1][2][3] This document focuses on the synthesis and evaluation of a pyrimidine-based inhibitor derived from this compound.
Synthesis of a Pyrimidine-Based Kinase Inhibitor
A key anti-tumor agent that can be synthesized from this compound is N-(5-cyano-2-fluorophenyl)pyrimidin-2-amine. The synthesis involves a two-step process starting with the reduction of the nitro group, followed by a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of N-(5-cyano-2-fluorophenyl)pyrimidin-2-amine
Step 1: Synthesis of 2-Amino-5-fluorobenzonitrile
This step involves the reduction of the nitro group of this compound to an amine. A similar reduction has been reported for the isomeric 2-fluoro-5-nitrobenzonitrile.[4]
-
Materials: this compound, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water, Ethyl acetate, Brine.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0 eq) and ammonium chloride (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Amino-5-fluorobenzonitrile.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of N-(5-cyano-2-fluorophenyl)pyrimidin-2-amine
This step involves the coupling of 2-Amino-5-fluorobenzonitrile with a suitable pyrimidine derivative, such as 2-chloropyrimidine, via a nucleophilic aromatic substitution reaction.
-
Materials: 2-Amino-5-fluorobenzonitrile, 2-Chloropyrimidine, Diisopropylethylamine (DIPEA), n-Butanol.
-
Procedure:
-
In a reaction vessel, dissolve 2-Amino-5-fluorobenzonitrile (1.0 eq) and 2-chloropyrimidine (1.1 eq) in n-butanol.
-
Add diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120 °C) for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield N-(5-cyano-2-fluorophenyl)pyrimidin-2-amine.
-
Experimental Workflow for Synthesis
Caption: Synthetic workflow for N-(5-cyano-2-fluorophenyl)pyrimidin-2-amine.
Biological Activity and Data Presentation
The synthesized pyrimidine derivatives are evaluated for their anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound.
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| N-(5-cyano-2-fluorophenyl)pyrimidin-2-amine | A549 (Lung Carcinoma) | 5.85 | Erlotinib | 1.12 |
| N-(5-cyano-2-fluorophenyl)pyrimidin-2-amine | MCF-7 (Breast Cancer) | 7.68 | Erlotinib | 5.27 |
| N-(5-cyano-2-fluorophenyl)pyrimidin-2-amine | HepG2 (Liver Cancer) | 3.56 | Erlotinib | 0.87 |
Note: The IC₅₀ values presented are representative values for pyrimidine-5-carbonitrile derivatives and are intended to provide an indication of the potential activity.[5] Actual values for the specifically synthesized compound would need to be determined experimentally.
Signaling Pathways
The anti-tumor activity of pyrimidine-based inhibitors derived from this compound often stems from their ability to modulate key signaling pathways that are frequently dysregulated in cancer. The primary targets include the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.
EGFR Signaling Pathway
The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which in turn activates downstream signaling molecules, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][2] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[3] Activation of this pathway, often downstream of EGFR, leads to the phosphorylation of numerous substrates that promote cell cycle progression and inhibit apoptosis.[3] Dual inhibitors targeting both PI3K and mTOR have shown significant promise in cancer therapy.
Diagram of EGFR and PI3K/mTOR Signaling Pathways
Caption: Simplified EGFR and PI3K/mTOR signaling pathways and points of inhibition.
Experimental Protocols for Biological Assays
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
-
Materials: Human cancer cell lines (e.g., A549, MCF-7), complete culture medium, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Workflow for MTT Assay
Caption: General workflow of the MTT cell viability assay.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
-
Materials: Recombinant human EGFR kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay kit), 96-well or 384-well plates.
-
Procedure:
-
Prepare serial dilutions of the synthesized compound in the kinase assay buffer.
-
In a multi-well plate, add the EGFR enzyme, the substrate peptide, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent that generates a luminescent or fluorescent signal.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Workflow for EGFR Kinase Assay
Caption: General workflow of an in vitro EGFR kinase inhibition assay.
References
- 1. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Fluoro-2-nitrobenzonitrile Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 5-Fluoro-2-nitrobenzonitrile derivatives, focusing on their role as precursors for the synthesis of potent anticancer agents. This document includes detailed synthetic protocols, methodologies for biological evaluation, and a summary of key quantitative data to facilitate further research and development in this promising area of oncology.
Application Notes
Introduction to this compound in Drug Discovery
This compound is a versatile synthetic building block in medicinal chemistry. The presence of three reactive sites—the nitrile group, the nitro group, and the fluorine atom—allows for diverse chemical modifications, making it an ideal scaffold for the generation of compound libraries for drug discovery. The fluorine atom, in particular, can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting derivatives.[1]
Anticancer Applications of Benzimidazole Derivatives from this compound
A significant application of this compound is in the synthesis of fluorinated benzimidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The introduction of a fluorine atom onto the benzimidazole core has been shown to significantly enhance cytotoxic activity against various cancer cell lines.
The general synthetic strategy involves the reduction of the nitro group of this compound to an amine, followed by cyclization with a suitable reagent to form the benzimidazole ring.
Mechanism of Action: Microtubule Inhibition and Apoptosis
Certain 5-fluoro-benzimidazole derivatives exert their anticancer effects by targeting the microtubule network of cancer cells. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells. This mechanism of action is a validated strategy in cancer chemotherapy, with clinically successful drugs like paclitaxel and vinca alkaloids targeting microtubules.
Quantitative Data
The following table summarizes the in vitro antiproliferative activity of a series of fluoro-substituted benzimidazole derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Modification | A549 (Lung) IC50 (µM) | A498 (Kidney) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A375 (Melanoma) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| ORT14 | 5-Chloro, 2-(o-fluorophenyl) | 0.708 | 0.708 | 0.708 | 0.354 | 0.354 |
| ORT15 | 5-Methyl, 2-(o-fluorophenyl) | 0.354 | 0.354 | 0.354 | 0.177 | 0.177 |
| ORT16 | 5-Methyl, 2-(m-fluorophenyl) | 0.177 | 1.768 | 4.420 | 4.420 | 4.420 |
| ORT17 | 5-Methyl, 2-(p-fluorophenyl) | 4.420 | 4.420 | 0.354 | 0.354 | 4.420 |
Data adapted from Ersan et al., Bioorganic & Medicinal Chemistry Reports, 2021.[2]
Experimental Protocols
Protocol 1: Synthesis of a Representative 5-Fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole
This protocol describes a general method for the synthesis of 5-fluoro-benzimidazole derivatives, adapted from established procedures for benzimidazole synthesis.
Materials:
-
5-Fluoro-2-nitroaniline (can be synthesized from this compound)
-
Substituted benzaldehyde (e.g., 2-fluorobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reduction of Nitro Group (Hypothetical Intermediate Step): The synthesis would begin with the reduction of the nitro group of this compound to an amine, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent decarboxylation to yield 4-fluoro-1,2-phenylenediamine. For this representative protocol, we will start with a commercially available equivalent.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-1,2-phenylenediamine and 1.1 equivalents of the desired substituted benzaldehyde in ethanol.
-
Addition of Oxidizing Agent: To the stirred solution, add 0.5 equivalents of sodium metabisulfite.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizations
Caption: Synthetic pathway for 5-Fluoro-benzimidazole derivatives.
Caption: Signaling pathway of microtubule inhibition leading to apoptosis.
References
The Pivotal Role of 5-Fluoro-2-nitrobenzonitrile in the Synthesis of Diverse Heterocyclic Scaffolds
For Immediate Release
[City, State] – 5-Fluoro-2-nitrobenzonitrile has emerged as a versatile and highly valuable building block in the field of heterocyclic chemistry, enabling the efficient synthesis of a wide array of pharmacologically relevant scaffolds. Its unique substitution pattern, featuring a nucleophilic substitution-activating nitro group and a versatile cyano group, coupled with the presence of a fluorine atom, provides a powerful handle for constructing complex molecular architectures. This report details the application of this compound in the synthesis of key heterocyclic systems, including benzothiophenes, quinolines, quinazolines, and benzodiazepines, complete with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine and nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. This compound serves as an ideal starting material in this context. The electron-withdrawing nature of the nitro and cyano groups strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) of the fluorine atom. Furthermore, both the nitro and cyano groups can be readily transformed into other functionalities, paving the way for a diverse range of cyclization strategies.
Synthesis of Key Intermediates
A common and crucial first step in the utilization of this compound is the reduction of its nitro group to an amine, yielding 2-fluoro-5-aminobenzonitrile. This intermediate is a versatile precursor for the synthesis of various heterocyclic systems.
Experimental Protocol: Reduction of this compound
A solution of this compound (2.0 g) in ethyl acetate (50 mL) is treated with stannous chloride dihydrate (27.0 g). The mixture is heated to reflux for 1.5 hours and then allowed to cool. The reaction mixture is subsequently partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous phase is extracted multiple times with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-fluoro-5-aminobenzonitrile.[1]
| Reactant | Reagent | Solvent | Time | Temperature | Yield | Reference |
| This compound | SnCl2·2H2O | Ethyl Acetate | 1.5 h | Reflux | 85.4% | [1] |
Application in Benzothiophene Synthesis
This compound is a valuable precursor for the synthesis of substituted benzothiophenes, a class of compounds with diverse biological activities.
Experimental Protocol: Domino Synthesis of 3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde
In a reaction vessel, 2-fluoro-5-nitrobenzonitrile and 2,5-dihydroxy-1,4-dithiane are reacted in the presence of a suitable base and solvent. The reaction proceeds via a domino sequence involving nucleophilic substitution and intramolecular cyclization.
Further details on the specific reaction conditions and yields for this transformation can be found in the cited literature.
Application in Quinoline Synthesis
The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved from this compound through a multi-step sequence involving the Friedländer annulation. A key step is the conversion of the nitrile functionality in the intermediate, 2-fluoro-5-aminobenzonitrile, into an aldehyde or ketone.
Logical Workflow for Quinoline Synthesis
Caption: Proposed synthetic workflow for substituted 7-fluoroquinolines.
Experimental Protocol: Synthesis of 2-Amino-5-fluorobenzaldehyde (Representative)
A plausible route to the key aldehyde intermediate is the Stephen reduction. Anhydrous tin(II) chloride is added to a solution of 2-fluoro-5-aminobenzonitrile in anhydrous ether, and the mixture is saturated with dry hydrogen chloride gas. The resulting iminium salt is then hydrolyzed with water to afford 2-amino-5-fluorobenzaldehyde. This is a representative protocol and may require optimization.
Application in Quinazoline Synthesis
Substituted quinazolines, known for their broad spectrum of biological activities, can be efficiently synthesized from 2-fluoro-5-aminobenzonitrile.
Experimental Protocol: Synthesis of 2-Amino-6-fluoro-4-(substituted)quinazolines
A mixture of 2-fluoro-5-aminobenzonitrile, an appropriate N-benzyl cyanamide, and hydrochloric acid in a suitable solvent such as hexafluoroisopropanol (HFIP) is heated. The reaction proceeds via an acid-mediated [4+2] annulation to yield the corresponding 2-amino-4-iminoquinazoline, which can be subsequently hydrolyzed to the quinazolinone.[2]
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
| 2-Fluoro-5-aminobenzonitrile | N-Benzyl cyanamide, HCl | HFIP | 70 °C | 1 h | 2-Amino-4-imino-6-fluoro-3-benzyl-3,4-dihydroquinazoline | Good to high |
Application in Benzodiazepine Synthesis
1,4-Benzodiazepines, a class of psychoactive drugs, can be synthesized from a key intermediate derived from this compound.
Logical Workflow for Benzodiazepine Synthesis
Caption: Synthetic workflow for a 7-nitro-1,4-benzodiazepine derivative.
Experimental Protocol: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone
In a suitable reaction vessel, o-fluorobenzoyl chloride and anhydrous zinc chloride are combined and heated. p-Nitroaniline is then added portion-wise. The reaction temperature is raised and maintained for a period of time. After cooling, the reaction is quenched, and the product is extracted and purified.
Experimental Protocol: Synthesis of 7-Nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
2-Amino-2'-fluoro-5-nitrobenzophenone is first acylated with chloroacetyl chloride. The resulting intermediate, 2-(2-chloroacetamido)-2'-fluoro-5-nitrobenzophenone, is then cyclized by treatment with a source of ammonia, such as hexamethylenetetramine in ethanol with ammonium chloride, followed by acidic workup and neutralization to yield the final benzodiazepine product.[3]
Conclusion
This compound has proven to be a remarkably versatile and valuable starting material for the synthesis of a diverse range of medicinally important heterocyclic compounds. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, highlighting the vast potential of this readily accessible building block. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitution Reactions for 5-Fluoro-2-nitrobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 5-Fluoro-2-nitrobenzonitrile. The content is structured to address common experimental challenges through detailed troubleshooting guides, frequently asked questions, and a model experimental protocol.
Troubleshooting Guide
Substitution reactions on this compound are typically robust. However, issues such as low yield, incomplete conversion, or the formation of side products can arise. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient activation: The nucleophile may not be strong enough or the reaction temperature may be too low. 2. Poor quality reagents: Degradation of the starting material, nucleophile, or solvent. 3. Incorrect stoichiometry: Inaccurate measurement of reagents. 4. Presence of water: Moisture can quench strong bases and some nucleophiles. | 1. Increase temperature: Gradually increase the reaction temperature in 10-20°C increments. 2. Use a stronger base: If a weak base is used (e.g., K₂CO₃), consider a stronger, non-nucleophilic base. 3. Verify reagent purity: Use freshly opened or purified reagents and anhydrous solvents. 4. Check stoichiometry: Accurately weigh and dispense all reagents. 5. Ensure anhydrous conditions: Dry solvents and glassware thoroughly before use. |
| Incomplete Reaction | 1. Insufficient reaction time: The reaction may not have reached completion. 2. Low reaction temperature: The activation energy barrier is not being sufficiently overcome. 3. Poor solubility: The starting material or nucleophile may not be fully dissolved in the chosen solvent. | 1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[1][2] 2. Increase reaction time: Allow the reaction to proceed for a longer duration. 3. Increase temperature: Gently heat the reaction mixture. 4. Select a more suitable solvent: Choose a solvent in which all reactants are fully soluble at the reaction temperature (e.g., DMF, DMSO). |
| Formation of Side Products | 1. Hydrolysis of the nitrile group: Presence of strong acid or base with water can convert the nitrile to a carboxylic acid or amide.[3] 2. Di-substitution: If the nucleophile is highly reactive, it may react at other positions on the aromatic ring. 3. Reaction with the nitro group: Some nucleophiles can react with the nitro group, especially under harsh conditions. | 1. Use anhydrous conditions: Minimize the presence of water in the reaction mixture. 2. Control stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the nucleophile. 3. Moderate reaction conditions: Avoid excessively high temperatures or prolonged reaction times. |
| Difficult Product Purification | 1. Similar polarity of product and starting material: This can make chromatographic separation challenging. 2. Product "oiling out" during recrystallization: The product may separate as a liquid instead of forming crystals. 3. Product smearing on TLC plates: Basic products can interact with acidic silica gel. | 1. Optimize chromatography: Use a gradient elution system or try a different stationary phase (e.g., alumina for basic compounds). 2. Recrystallization solvent screening: Test a variety of solvents to find one that provides good crystal formation.[4][5][6][7] 3. Modify mobile phase for TLC: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for a nucleophilic aromatic substitution on this compound?
A1: The reactivity of this compound is enhanced by the electron-withdrawing nitro and cyano groups, making the fluorine atom a good leaving group for SNAr reactions.[1] Typical starting conditions involve a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. The choice of base depends on the nucleophile; for amines, a weak inorganic base like potassium carbonate is often sufficient. For less nucleophilic alcohols, a stronger base such as sodium hydride may be necessary to form the alkoxide in situ. Reactions are often performed at temperatures ranging from room temperature to 80-120°C, and should be monitored by TLC for completion.[1]
Q2: My reaction is not going to completion, even after extended time. What should I do?
A2: If the reaction has stalled, first ensure that all reagents are of high quality and that anhydrous conditions have been maintained if a strong base is in use. If these factors are not the issue, a moderate increase in temperature can often drive the reaction to completion. Alternatively, if solubility is a concern, switching to a solvent with a higher boiling point and better solvating power, such as DMSO, may be beneficial.
Q3: I am seeing an unexpected polar byproduct in my reaction. What could it be?
A3: A common polar byproduct is the carboxylic acid or amide resulting from the hydrolysis of the nitrile group. This can occur if there is water present in your reaction, especially under basic or acidic conditions. To avoid this, ensure all reagents and solvents are anhydrous.
Q4: How do I choose the right solvent for recrystallizing my product?
A4: The ideal recrystallization solvent will dissolve your product well at elevated temperatures but poorly at room temperature or below.[5][6][7] It is best to perform a small-scale solvent screen with various common laboratory solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to identify the optimal system for your specific product.
Experimental Protocols
The following is a representative protocol for the substitution of the fluorine atom in this compound with an amine nucleophile.
Synthesis of 5-(Piperidin-1-yl)-2-nitrobenzonitrile
-
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per mmol of substrate).
-
Add piperidine (1.2 eq) to the solution, followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a larger volume of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers in a separatory funnel and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 5-(Piperidin-1-yl)-2-nitrobenzonitrile.
-
Data Presentation
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of this compound with various nucleophiles. Please note that optimal conditions may vary and should be determined experimentally.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl thioglycolate | Not specified | Not specified | Not specified | Not specified | 93[9] |
| Amines (general) | K₂CO₃ / Et₃N | DMF / DMSO | RT - 120 | 2 - 24 | Good to Excellent |
| Alcohols/Phenols | NaH / K₂CO₃ | THF / DMF | 0 - 100 | 4 - 24 | Moderate to Good |
| Thiols | NaH / K₂CO₃ | THF / DMF | 0 - 80 | 1 - 12 | Good to Excellent |
Visualizations
SNAr Reaction Mechanism
Caption: General mechanism of the SNAr reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. benchchem.com [benchchem.com]
- 9. ossila.com [ossila.com]
Technical Support Center: 5-Fluoro-2-nitrobenzonitrile Reactions
Welcome to the technical support center for 5-Fluoro-2-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
This compound is primarily used in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro (-NO2) and cyano (-CN) groups activates the aromatic ring, making the fluorine atom a good leaving group for substitution by various nucleophiles.
Common transformations include:
-
Amination: Reaction with primary or secondary amines to form N-substituted 2-nitro-5-aminobenzonitrile derivatives.
-
Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to yield the corresponding ethers.
-
Thiolation: Reaction with thiols to produce thioethers.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing a route to 5-fluoro-2-aminobenzonitrile.
Q2: What are the most common side products observed in reactions with this compound?
Several side products can arise depending on the reaction conditions and the nucleophile used. The most frequently encountered are:
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Hydrolysis Products: Under aqueous acidic or basic conditions, the nitrile group can hydrolyze to form 5-fluoro-2-nitrobenzamide and subsequently 5-fluoro-2-nitrobenzoic acid.
-
Nitro Group Displacement Products: In some cases, particularly with strong nucleophiles or under forcing conditions, the nitro group can be displaced instead of the fluorine atom.
-
Products of Incomplete Reduction: During the reduction of the nitro group, incomplete reaction can lead to the formation of nitroso or hydroxylamino intermediates.
-
Difluoro Byproducts: In certain synthetic preparations of related isomers, the formation of difluoro-benzonitrile byproducts has been observed, suggesting that under specific conditions, displacement of the nitro group by a fluoride ion could occur.
Troubleshooting Guides
Problem 1: Formation of Hydrolysis-Related Impurities (Amide or Carboxylic Acid)
Symptoms:
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You observe peaks in your LC-MS or NMR corresponding to the mass or spectral data of 5-fluoro-2-nitrobenzamide or 5-fluoro-2-nitrobenzoic acid.
-
The isolated yield of your desired product is lower than expected, and the crude product shows impurities with different polarity.
Possible Causes:
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Presence of water in the reaction mixture.
-
Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).
-
Use of strongly acidic or basic conditions.
Solutions:
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Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature and Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal time for completion. Avoid unnecessarily long reaction times or excessive heat.
-
Control pH: If possible, use non-aqueous bases or buffer the reaction mixture to maintain a neutral pH. The hydrolysis of nitriles is catalyzed by both acid and base.
| Side Product | Structure | Conditions Favoring Formation |
| 5-Fluoro-2-nitrobenzamide | C₇H₅FN₂O₃ | Presence of water, mild acidic or basic conditions. |
| 5-Fluoro-2-nitrobenzoic acid | C₇H₄FNO₄ | Strong acidic or basic conditions, elevated temperatures, prolonged reaction times. |
Problem 2: Unwanted Displacement of the Nitro Group
Symptoms:
-
Your product analysis shows a compound where the nitro group has been substituted by the nucleophile, while the fluorine atom remains.
Possible Causes:
-
The nucleophile being used is very strong or "hard".
-
High reaction temperatures that favor the displacement of the less activated leaving group.
Solutions:
-
Moderate Reaction Conditions: Attempt the reaction at a lower temperature.
-
Choice of Nucleophile: If possible, consider using a "softer" nucleophile.
Problem 3: Incomplete Reduction of the Nitro Group
Symptoms:
-
When reducing the nitro group to an amine, you isolate a mixture of products, including the desired amine as well as potential nitroso or hydroxylamino intermediates.
Possible Causes:
-
Insufficient amount of reducing agent.
-
Deactivation of the catalyst (in case of catalytic hydrogenation).
-
Suboptimal reaction conditions (temperature, pressure, or reaction time).
Solutions:
-
Increase Reducing Agent Stoichiometry: Use a larger excess of the reducing agent.
-
Catalyst Management: Ensure the catalyst is fresh and active. For catalytic hydrogenation, proper agitation and hydrogen pressure are crucial.
-
Optimize Reaction Conditions: Monitor the reaction closely to ensure it goes to completion.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination)
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile), add the amine nucleophile (1.1-1.5 eq.).
-
Add a non-aqueous base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathways of this compound
Caption: Overview of desired and side reactions of this compound.
Troubleshooting Logic for Side Product Formation
Caption: A logical workflow for troubleshooting common side products.
Technical Support Center: Synthesis of 5-Fluoro-2-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-Fluoro-2-nitrobenzonitrile, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound can be synthesized through several routes, primarily involving two key transformations: nitration and cyanation. The specific pathway often depends on the available starting materials. Common strategies include:
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Nitration of 3-Fluorobenzonitrile: This involves the direct nitration of 3-fluorobenzonitrile. The fluorine and cyano groups direct the incoming nitro group to the desired position.
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Sandmeyer Reaction of 5-Fluoro-2-nitroaniline: This classic reaction involves the diazotization of 5-fluoro-2-nitroaniline followed by treatment with a cyanide source, typically copper(I) cyanide.
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Nucleophilic Aromatic Substitution (SNA_r) on 2,4-Difluoronitrobenzene: This route involves the reaction of 2,4-difluoronitrobenzene with a cyanide source, where the cyanide ion displaces one of the fluorine atoms.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors, often related to reaction conditions, reagent quality, or side reactions. Key areas to investigate include:
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Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, incorrect temperature, or inefficient mixing.
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Side Product Formation: Competing side reactions, such as the formation of isomers or hydrolysis of the nitrile group, can significantly reduce the yield of the desired product.
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Decomposition of Intermediates: In multi-step syntheses, such as the Sandmeyer reaction, the diazonium salt intermediate is often unstable and can decompose if not handled correctly.
-
Purification Losses: The desired product may be lost during the workup and purification steps.
Q3: How can I minimize the formation of unwanted isomers during nitration?
A3: The formation of isomers, such as 3-fluoro-2-nitrobenzonitrile, is a common issue during the nitration of 3-fluorobenzonitrile. To minimize this:
-
Control the Temperature: Nitration reactions are typically exothermic. Maintaining a low and controlled temperature (often between -10 to 10 °C) can improve the selectivity of the reaction.[1]
-
Optimize the Nitrating Agent: The choice and concentration of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) can influence the isomer distribution.[1] Careful, slow addition of the substrate to the nitrating mixture is also crucial.
Q4: What are the critical parameters for a successful Sandmeyer reaction?
A4: The Sandmeyer reaction requires careful control of two main stages: diazotization and cyanation.
-
Diazotization: This step is highly temperature-sensitive. The temperature must be kept low (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[2]
-
Cyanation: The reaction with the cyanide source (e.g., copper(I) cyanide) should be controlled to avoid side reactions. The diazonium salt solution should be added slowly to the cyanide solution.
Troubleshooting Guides
Problem 1: Low Yield in Nitration of 3-Fluorobenzonitrile
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of starting material remaining.
-
Multiple spots on TLC indicate the presence of several products.
-
The isolated yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Nitration | - Increase Reaction Time: Monitor the reaction progress using TLC or GC. Extend the reaction time until the starting material is consumed. - Optimize Temperature: While low temperatures are generally preferred for selectivity, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate.[1] |
| Formation of Isomers | - Precise Temperature Control: Maintain a consistently low temperature (e.g., 0 °C) throughout the addition of the nitrating agent.[1] - Slow Addition: Add the 3-fluorobenzonitrile to the nitrating mixture dropwise with vigorous stirring to ensure rapid mixing and prevent localized overheating. |
| Hydrolysis of Nitrile | - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content, which can lead to the hydrolysis of the nitrile group to a carboxylic acid under strong acidic conditions. |
Problem 2: Low Yield in Sandmeyer Reaction of 5-Fluoro-2-nitroaniline
Symptoms:
-
A dark, tarry reaction mixture is observed.
-
Significant evolution of nitrogen gas before the addition of the cyanide source.
-
The final product is difficult to isolate and purify.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Decomposition of Diazonium Salt | - Maintain Low Temperature: Strictly maintain the temperature between 0-5 °C during the diazotization step and before the addition to the cyanide solution.[2] - Use Immediately: The diazonium salt solution should be used immediately after its preparation as it is thermally labile.[2] |
| Inefficient Cyanation | - Fresh Copper(I) Cyanide: Ensure the copper(I) cyanide is of high quality and freshly prepared or purchased, as its reactivity can diminish over time. - Proper pH: The pH of the cyanation reaction mixture can be critical. Ensure it is within the optimal range for the reaction. |
| Side Reactions | - Control Addition Rate: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution to control the reaction rate and minimize side reactions. |
Experimental Protocols
Protocol 1: Nitration of 3-Fluorobenzonitrile
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.
-
Nitration: Dissolve 3-fluorobenzonitrile in a suitable solvent (e.g., concentrated sulfuric acid) and cool the solution to 0 °C. Slowly add the pre-cooled nitrating mixture dropwise to the 3-fluorobenzonitrile solution, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or GC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The solid precipitate is then filtered, washed with cold water until the washings are neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Protocol 2: Sandmeyer Reaction of 5-Fluoro-2-nitroaniline
-
Diazotization:
-
Dissolve 5-fluoro-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C with vigorous stirring.[2]
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.
-
-
Preparation of Cyanide Solution:
-
In a separate flask, dissolve copper(I) cyanide in a solution of sodium or potassium cyanide in water.
-
-
Cyanation:
-
Slowly add the cold diazonium salt solution to the prepared cyanide solution with stirring. The temperature of the cyanide solution should be maintained as recommended by the specific procedure.
-
Allow the reaction to proceed at the specified temperature until the evolution of nitrogen gas ceases.
-
-
Workup:
-
The reaction mixture is typically heated to decompose any remaining diazonium salt.
-
The product is then isolated by steam distillation or solvent extraction.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or recrystallization.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitration
| Parameter | Condition A | Condition B | Effect on Yield/Purity |
| Temperature | -5 to 0 °C | 10 to 15 °C | Lower temperatures generally favor the formation of the desired 5-fluoro-2-nitro isomer and reduce side products.[1] |
| Nitrating Agent | HNO₃ / H₂SO₄ | Fuming HNO₃ / H₂SO₄ | Fuming nitric acid is a stronger nitrating agent and may lead to a faster reaction but can also increase the risk of over-nitration or side reactions. |
| Reaction Time | 2 hours | 4 hours | Longer reaction times may be necessary for complete conversion, but also increase the chance of side product formation. Monitoring is key. |
Visualizations
Caption: A flowchart for troubleshooting low yield in synthesis.
Caption: The critical pathway of the Sandmeyer reaction.
References
Technical Support Center: Purification of 5-Fluoro-2-nitrobenzonitrile Reaction Products
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 5-Fluoro-2-nitrobenzonitrile reaction products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and recommended stationary phase. Its polarity allows for effective separation from less polar byproducts and non-polar starting materials.
Q2: How do I determine the best solvent system (mobile phase) for my separation?
A2: The ideal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[1] A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.
Q3: What are some common impurities I might encounter in a this compound synthesis?
A3: While the impurity profile is highly dependent on the synthetic route, common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions such as hydrolysis of the nitrile group or further nitration of the aromatic ring.
Q4: Should I use dry loading or wet loading for my sample?
A4: Dry loading is generally recommended, especially if your crude product has poor solubility in the initial, less polar mobile phase.[2] This technique involves pre-adsorbing the sample onto a small amount of silica gel, which can lead to better band resolution and prevent issues with sample precipitation at the top of the column.
Q5: How can I confirm the purity of my collected fractions?
A5: The purity of the fractions should be assessed using analytical techniques such as TLC, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Fractions that show a single spot on TLC corresponding to the pure product can be combined.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product does not move from the baseline (Rf ≈ 0) | The solvent system (eluent) is not polar enough. | Increase the polarity of the eluent by gradually increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For very polar compounds, a more aggressive solvent system like methanol in dichloromethane might be necessary. |
| Product runs with the solvent front (Rf ≈ 1) | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane). |
| Poor separation of spots (streaking or overlapping bands) | 1. The sample was overloaded on the column. 2. The crude sample is not fully soluble in the eluent. 3. The column was packed improperly, leading to channeling. 4. The compound may be degrading on the silica gel. | 1. Use a larger column or reduce the amount of sample loaded. 2. Use the dry loading technique. 3. Ensure the silica gel is packed uniformly without air bubbles or cracks. 4. Test the stability of your compound on a silica TLC plate. If it degrades, consider using a less acidic stationary phase like alumina or deactivating the silica gel. |
| The product elutes as a very broad band (tailing) | The polarity of the eluent is too low, causing strong interaction with the silica. | Once the product begins to elute, you can gradually increase the polarity of the solvent system to speed up its elution and sharpen the band. This is known as a gradient elution.[1] |
| Cracks or bubbles appear in the silica bed | The column has run dry, or heat was generated during packing or elution. | Always keep the solvent level above the top of the silica gel. Pack the column using a slurry method to help dissipate heat. |
Experimental Protocols
Protocol 1: Determining the Optimal Solvent System using TLC
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent like dichloromethane or ethyl acetate.[2]
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved mixture onto a silica gel TLC plate.
-
Solvent Systems Development: Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Suggested starting ratios are 9:1, 4:1, 2:1, and 1:1 (Hexane:Ethyl Acetate).
-
Analysis: Develop the TLC plates in the various solvent systems. Visualize the spots under UV light. The optimal solvent system is the one that gives the target compound, this compound, an Rf value of approximately 0.2-0.4.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent system determined from your TLC analysis.
-
Pour the slurry into the chromatography column and allow it to settle, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[2]
-
Equilibrate the column by passing 2-3 column volumes of the eluent through the silica gel until the bed is stable.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.[2][3]
-
-
Elution and Fraction Collection:
-
Begin elution with the solvent system determined by TLC.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
The following table provides typical solvent systems used for the separation of aromatic nitro compounds. These should be considered as starting points, and the optimal system for your specific reaction mixture should be determined via TLC analysis.
| Compound Type | Stationary Phase | Example Solvent System (v/v) | Typical Rf Range |
| Aromatic Nitro Compounds | Silica Gel | Hexane / Ethyl Acetate (4:1 to 2:1) | 0.2 - 0.5 |
| Polar Aromatic Compounds | Silica Gel | Dichloromethane / Methanol (98:2 to 95:5) | 0.2 - 0.4 |
| Non-polar Aromatic Compounds | Silica Gel | Hexane / Dichloromethane (1:1 to 1:2) | 0.3 - 0.6 |
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Synthesis of 6-Fluoroquinazolin-4(3H)-one from 5-Fluoro-2-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoroquinazolin-4(3H)-one from 5-fluoro-2-nitrobenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for preparing 6-fluoroquinazolin-4(3H)-one from this compound?
A1: The synthesis is a two-step process. The first step involves the selective reduction of the nitro group of this compound to yield 5-fluoro-2-aminobenzonitrile. The second step is the cyclization of the resulting aminobenzonitrile with a one-carbon source, typically formic acid, to form the final quinazolinone product.
Q2: Why is the selective reduction of the nitro group in the first step crucial?
A2: It is essential to selectively reduce the nitro group without reducing the nitrile functionality. The nitrile group is necessary for the subsequent cyclization step to form the pyrimidinone ring of the quinazolinone. Common reducing agents for nitro groups, such as catalytic hydrogenation with palladium on carbon, can also reduce nitriles, leading to undesired byproducts.[1] Therefore, a chemoselective reducing agent is required.
Q3: What are the most common byproducts in this synthesis?
A3: Byproducts can arise from both the reduction and cyclization steps. In the reduction step, incomplete reduction can leave unreacted starting material or form intermediate nitroso or hydroxylamino species. In the cyclization step, incomplete reaction can result in the N-(5-fluoro-2-cyanophenyl)formamide intermediate. Hydrolysis of the nitrile group at different stages can also lead to the formation of corresponding amides or carboxylic acids. Dimerization of the 5-fluoro-2-aminobenzonitrile intermediate is another potential side reaction.
Q4: How does the fluorine substituent affect the reaction?
A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring. It can make the nitro group more susceptible to reduction. During the cyclization step, the fluorine atom's electronic effects can impact the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon.
Troubleshooting Guides
Issue 1: Low Yield or No Product in the Reduction Step (Step 1)
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material (this compound) remaining.
-
The isolated yield of 5-fluoro-2-aminobenzonitrile is significantly lower than expected.
-
Formation of multiple unidentified spots on TLC.
| Potential Cause | Recommended Solution |
| Ineffective Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) is a highly effective and selective reagent for the reduction of aromatic nitro groups in the presence of nitriles.[2][3] Ensure the quality and stoichiometry of the SnCl₂·2H₂O. |
| Suboptimal Reaction Temperature | The reduction with SnCl₂ is typically carried out at elevated temperatures (e.g., reflux in ethanol).[4] Ensure the reaction temperature is maintained consistently. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high may promote side reactions. |
| Inadequate Acidic Conditions | The reduction with tin(II) chloride is often performed in an acidic medium or a protic solvent like ethanol to facilitate the reaction.[5] Ensure that the reaction medium provides a sufficient source of protons. |
| Premature Work-up | Monitor the reaction progress closely using TLC or LC-MS. Do not proceed with the work-up until the starting material is fully consumed. |
Issue 2: Formation of Byproducts in the Reduction Step (Step 1)
Symptoms:
-
Isolation of compounds other than the desired 5-fluoro-2-aminobenzonitrile.
-
Complex NMR spectrum of the crude product, indicating a mixture of components.
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| 5-Fluoro-2-nitrosobenzonitrile / 5-Fluoro-2-(hydroxylamino)benzonitrile | Incomplete reduction of the nitro group. | Ensure a sufficient excess of the reducing agent (SnCl₂·2H₂O) is used and allow for adequate reaction time. Monitor the reaction until complete conversion to the amine. |
| 5-Fluoro-2-aminobenzamide | Hydrolysis of the nitrile group under the reaction or work-up conditions. | Perform the reaction under anhydrous conditions where possible and minimize exposure to strong acids or bases during work-up. |
Issue 3: Low Yield or No Product in the Cyclization Step (Step 2)
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of 5-fluoro-2-aminobenzonitrile remaining.
-
The isolated yield of 6-fluoroquinazolin-4(3H)-one is low.
| Potential Cause | Recommended Solution |
| Inefficient Cyclization Conditions | The reaction of 2-aminobenzonitriles with formic acid often requires heating to drive the cyclization.[6] Ensure the reaction is heated at a sufficiently high temperature (e.g., reflux). |
| Insufficient Formic Acid | Formic acid acts as both the C1 source and a solvent in many cases. Ensure an adequate excess of formic acid is used to drive the reaction to completion. |
| Presence of Water | Water can hydrolyze the intermediate N-(5-fluoro-2-cyanophenyl)formamide or the nitrile group of the starting material. Use anhydrous formic acid if possible. |
Issue 4: Formation of Byproducts in the Cyclization Step (Step 2)
Symptoms:
-
Isolation of compounds other than the desired 6-fluoroquinazolin-4(3H)-one.
-
The final product is difficult to purify.
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| N-(5-fluoro-2-cyanophenyl)formamide | Incomplete cyclization of the intermediate formed from the reaction of the amino group with formic acid. | Increase the reaction temperature and/or reaction time to promote the intramolecular cyclization. |
| 5-Fluoro-2-aminobenzamide | Hydrolysis of the nitrile group of the starting material under the acidic reaction conditions.[7] | Minimize the amount of water in the reaction mixture. Consider using a milder C1 source or different reaction conditions if hydrolysis is a major issue. |
| Dimerization Products | Self-condensation of 5-fluoro-2-aminobenzonitrile under acidic conditions. | Maintain a dilute reaction concentration to disfavor intermolecular reactions. Add the aminobenzonitrile slowly to the hot formic acid. |
Experimental Protocols
Step 1: Selective Reduction of this compound
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (3-5 equivalents) to the solution.[2]
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude 5-fluoro-2-aminobenzonitrile, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Cyclization of 5-Fluoro-2-aminobenzonitrile
Materials:
-
5-Fluoro-2-aminobenzonitrile
-
Formic acid (≥95%)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 5-fluoro-2-aminobenzonitrile (1 equivalent) and an excess of formic acid.[6]
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material and any intermediate have been consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into cold water with stirring.
-
The product, 6-fluoroquinazolin-4(3H)-one, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual formic acid, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Caption: Synthetic pathway for 6-fluoroquinazolin-4(3H)-one.
Caption: Potential byproduct formation pathways.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. benchchem.com [benchchem.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. scispace.com [scispace.com]
- 7. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Nucleophilic Aromatic Substitution of 5-Fluoro-2-nitrobenzonitrile
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 5-Fluoro-2-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards nucleophilic aromatic substitution?
A1: The reactivity of this compound stems from its electronic structure. The aromatic ring is activated by two powerful electron-withdrawing groups: the nitro group (-NO₂) at the 2-position and the cyano group (-CN) at the 1-position. These groups are positioned ortho and para to the fluorine atom, respectively, which is crucial for stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[1][2] Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial attack of the nucleophile, not the breaking of the carbon-fluorine bond.[3][4]
Q2: What is the most common and significant side reaction to be aware of?
A2: The most prevalent side reaction is the hydrolysis of the nitrile (-CN) group.[5][6] Under either acidic or basic conditions, particularly with prolonged heating in the presence of water, the nitrile can be converted first to an amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[7][8] This can lead to a mixture of products and complicate purification. Using anhydrous conditions is a key strategy to mitigate this issue.
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents are generally the best choice for SNAr reactions.[9] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred because they effectively solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[9][10] While other solvents can be used, polar aprotic solvents typically lead to faster reaction rates.[10]
Q4: Is it always necessary to add a base to the reaction?
A4: The need for a base depends on the nucleophile. If the nucleophile is neutral and sufficiently potent (e.g., ammonia, some amines), a base may not be required. However, for nucleophiles like phenols, thiols, or less reactive amines, a base is essential. The base deprotonates the nucleophile to generate its more reactive anionic form (e.g., phenoxide, thiolate). Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N).[1][9]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted this compound, even after several hours.
-
Possible Cause 1: Insufficient Nucleophilicity. The attacking species may not be a strong enough nucleophile. This is common for alcohols, phenols, and thiols without a base.
-
Solution: Add a suitable base to deprotonate the nucleophile. The resulting anion is a much stronger nucleophile. Cesium carbonate is often effective at lower temperatures, while potassium carbonate may require more heating.
-
-
Possible Cause 2: Inappropriate Solvent. The chosen solvent may not be sufficiently polar to facilitate the reaction, or the reagents may not be fully dissolved.
-
Solution: Switch to a polar aprotic solvent like DMF or DMSO. Ensure all reagents are fully dissolved before proceeding. Gentle heating can sometimes aid solubility.
-
-
Possible Cause 3: Low Reaction Temperature. Many SNAr reactions require thermal energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature. Monitor the reaction by TLC to find the optimal temperature that promotes product formation without causing decomposition. A typical range is 50-100 °C.[1]
-
Problem 2: Unwanted Nitrile Hydrolysis Byproduct Detected
Your reaction appears to be working, but you've identified a significant byproduct that corresponds to the mass of the amide or carboxylic acid analog of your desired product.
-
Possible Cause: Presence of Water. The nitrile group is sensitive to hydrolysis under both acidic and basic conditions, which is exacerbated by heat.[5][6] Water can be introduced from wet solvents, reagents, or the atmosphere.
-
Solution 1: Use Anhydrous Conditions. Dry your solvent over molecular sieves or use a commercially available anhydrous grade. Ensure your starting materials and base are dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction.
-
Solution 2: Modify Workup. Avoid quenching the reaction with acidic or basic aqueous solutions while the mixture is hot. Allow the reaction to cool to room temperature first. If possible, perform a non-aqueous workup by filtering the reaction mixture and directly purifying by chromatography.
-
Solution 3: Reduce Reaction Time/Temperature. If the substitution reaction is fast, you may not need to heat it for an extended period. Shorter reaction times at the lowest effective temperature will minimize the rate of hydrolysis.
-
Table 1: Influence of Conditions on Nitrile Hydrolysis
| Condition | Impact on Hydrolysis Rate | Recommendation |
| Water Content | High | Use anhydrous solvents and reagents. |
| Temperature | High | Use the lowest effective temperature. |
| pH | Strongly Acidic or Basic | High |
| Reaction Time | Long | Monitor by TLC; stop when complete. |
Problem 3: Formation of a Complex Mixture of Byproducts
TLC or LC-MS analysis shows multiple spots or peaks, making purification difficult and lowering the yield of the desired product.
-
Possible Cause 1: Reaction Temperature is Too High. Excessive heat can cause decomposition of the starting material, nucleophile, or product, leading to tar-like substances or multiple byproducts.[9]
-
Solution: Reduce the reaction temperature. Run a temperature screen (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction rate and purity.
-
-
Possible Cause 2: Nucleophile Reactivity. If the nucleophile has multiple reactive sites, it can lead to a mixture of constitutional isomers.
-
Solution: Consider using a protecting group strategy to block other reactive sites on your nucleophile, ensuring it reacts only at the desired position.
-
-
Possible Cause 3: Base-Induced Decomposition. Some strong bases can cause decomposition or side reactions with the solvent (e.g., DMF decomposition at high temperatures).
-
Solution: Use a milder base (e.g., switch from an alkoxide to a carbonate) or use a more stable solvent if high temperatures are required.
-
Experimental Protocols & Visualizations
General Reaction Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination pathway.[1] The nucleophile first attacks the carbon bearing the fluorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the fluoride ion.[1]
// Reactants sub [label="this compound", shape=plaintext]; nu [label="Nu:", shape=plaintext, fontcolor="#EA4335"];
// Meisenheimer Complex mc [label=<
Meisenheimer Complex (Resonance Stabilized)
, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products prod [label="Substituted Product", shape=plaintext]; f_ion [label="F⁻", shape=plaintext, fontcolor="#34A853"];
// Flow {rank=same; sub; nu;} sub -> mc [label=" Step 1: Addition\n(Rate-Determining)", fontsize=9]; nu -> mc [style=invis]; mc -> prod [label=" Step 2: Elimination", fontsize=9]; prod -> f_ion [style=invis]; mc -> f_ion [style=invis]; // to align F- {rank=same; prod; f_ion;} } .dot Caption: General mechanism for the SNAr reaction.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add anhydrous dimethylformamide (DMF, approx. 0.2 M concentration relative to the substrate).
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Table 2: Typical Reaction Conditions for Various Nucleophiles
The following data are illustrative and may require optimization for specific substrates.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Aniline | K₂CO₃ | DMF | 80 - 100 | 4 - 8 |
| Piperidine | None / Et₃N | Acetonitrile | 25 - 50 | 2 - 6 |
| Phenol | Cs₂CO₃ | DMF | 60 - 80 | 6 - 12 |
| Thiophenol | K₂CO₃ | DMSO | 25 - 60 | 1 - 4 |
| Methanol (as MeO⁻) | NaH | THF / DMF | 0 - 25 | 2 - 5 |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. benchchem.com [benchchem.com]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Improving Regioselectivity in Reactions with 5-Fluoro-2-nitrobenzonitrile
Welcome to the technical support center for 5-Fluoro-2-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving regioselectivity and troubleshooting common issues encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor governing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions with this compound?
A1: The regioselectivity of SNAr reactions on this compound is primarily dictated by the electronic effects of the substituents on the benzene ring. The molecule possesses two strong electron-withdrawing groups: a nitro group (-NO₂) at the C2 position and a cyano group (-CN) at the C1 position (relative to the fluorine). These groups strongly activate the ring towards nucleophilic attack. The fluorine atom at the C5 position is the leaving group. Nucleophilic attack will preferentially occur at the carbon atom attached to the fluorine (C5) because the negative charge of the intermediate (Meisenheimer complex) is stabilized by the electron-withdrawing effects of the nitro and cyano groups.
Q2: Why am I observing a mixture of products in my reaction?
A2: The formation of a mixture of products, indicating poor regioselectivity, can arise from several factors:
-
Competing Reaction Sites: While the C5 position is the most activated for SNAr, under certain conditions, other positions might become susceptible to attack, or side reactions involving the nitro or cyano groups could occur.
-
Harsh Reaction Conditions: High temperatures or the use of very strong, non-selective bases can lead to a decrease in regioselectivity and the formation of undesired byproducts.[1]
-
Nature of the Nucleophile: Highly reactive and sterically unhindered nucleophiles might exhibit lower regioselectivity.
-
Presence of Water: In anhydrous reactions, trace amounts of water can act as a competing nucleophile, leading to the formation of phenolic byproducts.
Q3: How does the choice of solvent affect the regioselectivity?
A3: The solvent plays a crucial role in SNAr reactions and can significantly influence regioselectivity.[1] Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are generally preferred.[1] These solvents can effectively solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thereby increasing its reactivity.[1] The choice of solvent can also affect the solubility of reactants and intermediates, which in turn can impact the reaction outcome.[1]
Q4: Can I use a base to improve the reaction rate, and how does it affect selectivity?
A4: Yes, a base is often used to deprotonate the nucleophile, increasing its nucleophilicity and accelerating the reaction. However, the choice and amount of base can impact regioselectivity. A strong, sterically hindered, non-nucleophilic base is often a good choice to minimize side reactions.[1] Using an excess of a strong, unhindered base can lead to undesired side reactions and decreased selectivity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Regioisomer
| Possible Cause | Troubleshooting Steps |
| Inefficient Nucleophile | Consider using a stronger or less sterically hindered nucleophile. The nucleophilicity of the attacking species is critical for a successful SNAr reaction.[1] |
| Poor Solvent Choice | Screen different polar aprotic solvents (e.g., DMF, DMSO, NMP). Ensure the solvent is anhydrous to prevent competing hydrolysis reactions.[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start at a lower temperature and gradually increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.[1] |
| Insufficient Reaction Time | Monitor the reaction to completion using TLC or LC-MS. Incomplete reactions will naturally result in low yields. |
| Product Degradation | Prolonged reaction times or high temperatures can sometimes lead to product degradation. Once the starting material is consumed (as per TLC/LC-MS), proceed with the work-up. |
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Lower the reaction temperature. Kinetic control at lower temperatures often favors the formation of a single, more rapidly formed isomer. |
| Inappropriate Base | If a base is used, consider switching to a milder or more sterically hindered base to minimize side reactions. |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediates leading to different products. Screen a range of polar aprotic solvents.[1] |
| Steric Hindrance of Nucleophile | If applicable, using a bulkier nucleophile may favor attack at a less sterically hindered position, thereby improving selectivity. |
Data Presentation
The following table provides illustrative data on the regioselectivity of SNAr reactions with this compound with various nucleophiles under typical conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
| Nucleophile | Solvent | Base | Temperature (°C) | Major Product | Approx. Yield (%) | Regioselectivity (C5:Other) |
| Aniline | DMF | K₂CO₃ | 80 | 5-Anilino-2-nitrobenzonitrile | 85-95 | >98:2 |
| Ethanethiol | DMSO | NaH | 25 | 5-(Ethylthio)-2-nitrobenzonitrile | 90-98 | >99:1 |
| Sodium Methoxide | Methanol | - | 60 | 5-Methoxy-2-nitrobenzonitrile | 80-90 | >95:5 |
| Phenol | DMF | K₂CO₃ | 100 | 5-Phenoxy-2-nitrobenzonitrile | 75-85 | >95:5 |
| Hydrazine | Ethanol | - | 50 | 5-Hydrazinyl-2-nitrobenzonitrile | 70-80 | >90:10 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Amine Nucleophile (e.g., Aniline)
-
Materials:
-
This compound (1 equivalent)
-
Aniline (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous DMF.
-
Add aniline and potassium carbonate to the mixture.
-
Heat the reaction mixture to 80°C and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for the Reaction of this compound with a Thiol Nucleophile (e.g., Ethanethiol)
-
Materials:
-
This compound (1 equivalent)
-
Ethanethiol (1.2 equivalents)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride and anhydrous DMSO.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add ethanethiol to the suspension and stir for 20-30 minutes at 0°C to form the thiolate.
-
Add a solution of this compound in anhydrous DMSO to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Signaling Pathway: Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of SNAr reactions.
Experimental Workflow: General SNAr Protocol
Caption: A generalized experimental workflow for SNAr reactions.
Logical Relationship: Troubleshooting Poor Regioselectivity
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
References
removal of unreacted 5-Fluoro-2-nitrobenzonitrile from product mixture
Technical Support Center: Purification Strategies
Topic: Removal of Unreacted 5-Fluoro-2-nitrobenzonitrile
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the s.
Frequently Asked Questions (FAQs)
Q1: How can I detect the presence and quantity of unreacted this compound in my product mixture?
A1: Several analytical techniques can be employed to identify and quantify residual this compound. The choice of method depends on the available equipment and the complexity of the mixture.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective qualitative method to monitor the progress of a reaction. By spotting the crude reaction mixture alongside a standard of this compound, you can visually assess its presence.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating and quantifying non-volatile impurities.[1] A reversed-phase column (e.g., C18) with a mobile phase of water and an organic solvent like acetonitrile or methanol is typically effective.[1] A UV detector is suitable for detection.
-
Gas Chromatography (GC): For volatile and semi-volatile impurities, GC, often coupled with a mass spectrometer (GC-MS), is a preferred method.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy can be used for structural elucidation and quantification of fluorine-containing impurities like this compound.[1][2]
Q2: What are the primary methods for removing residual this compound from a reaction mixture?
A2: The most effective method for removal depends on the scale of your reaction and the physical properties of your desired product. The main strategies are:
-
Recrystallization: This is often the most cost-effective method for purifying solid products, especially at a large scale.[3] It relies on the differences in solubility between the product and the impurity in a chosen solvent system.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[3] It is highly effective for separating compounds with different polarities.
-
Liquid-Liquid Extraction: This method can be used to remove impurities that have different solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution).
-
Chemical Quenching: In some cases, unreacted starting material can be consumed by adding a quenching agent that converts it into a new compound that is easier to remove by extraction or other means. Given that this compound is susceptible to nucleophilic aromatic substitution, a suitable nucleophile could be used.[4]
Q3: My product and this compound have very similar polarities. What is the best purification strategy?
A3: Separating compounds with similar polarities is a common challenge.
-
Optimize Column Chromatography:
-
Solvent System: Perform a thorough screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the eluent that provides the best separation.
-
Gradient Elution: Employ a shallow gradient in your HPLC or flash chromatography method, where the proportion of the more polar solvent is increased very slowly over time.[1]
-
Stationary Phase: Consider alternative stationary phases. If you are using silica gel, you could try alumina or a bonded-phase silica (like diol or cyano). Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for polar compounds.[5]
-
-
Fractional Recrystallization: This technique involves multiple, sequential recrystallization steps and can be effective if there is even a small difference in solubility between your product and the starting material.
Q4: What are the key physical and chemical properties of this compound relevant for its removal?
A4: Understanding the properties of this compound is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| CAS Number | 50594-78-0[6][7] | Ensures correct identification of the substance. |
| Molecular Formula | C₇H₃FN₂O₂[6][7] | Used to calculate molecular weight and other properties. |
| Molecular Weight | 166.11 g/mol [6][7] | Important for stoichiometric calculations. |
| Appearance | White to light yellow crystalline powder[8] | Its solid nature makes it a good candidate for recrystallization. |
| Melting Point | 76-80 °C (for isomer 17417-09-3)[8] | Helps in selecting a recrystallization solvent (solvent boiling point should be lower). |
| Water Solubility | Insoluble[8] | Allows for removal of water-soluble impurities via aqueous washes. |
| Reactivity | Susceptible to nucleophilic substitution[4] | Can be targeted for chemical quenching to convert it into an easier-to-remove byproduct. |
Troubleshooting & Experimental Guides
This section provides detailed protocols and troubleshooting for common purification methods.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurity (this compound) remains soluble or insoluble at all temperatures.
-
Solvent Screening: Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixtures) to find a suitable system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If needed, further cool the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under a vacuum to remove residual solvent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The melting point of the crude solid is lower than the boiling point of the solvent; the solution is too concentrated. | Re-heat the mixture to dissolve the oil, then add more solvent to lower the saturation point. Allow the solution to cool more slowly.[9] |
| No Crystals Form | Too much solvent was used; the solution is supersaturated. | Evaporate some of the solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[9] |
| Low Recovery Yield | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled before filtering. Use a minimal amount of cold solvent for washing the crystals. Ensure the filtration apparatus is pre-warmed for the hot filtration step. |
| Impurity Still Present | The impurity has similar solubility to the product in the chosen solvent. | Perform a second recrystallization or select a different solvent system. Consider an alternative purification method like column chromatography. |
Guide 2: Purification by Flash Column Chromatography
Flash column chromatography is a standard method for purifying organic compounds, separating them based on polarity.
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system (eluent). Aim for a retention factor (Rf) of ~0.3 for your desired product and good separation from the this compound spot. A common starting point is a mixture of hexane and ethyl acetate.[3]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the eluent through the column, applying positive pressure.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system; column overloading. | Optimize the eluent using TLC to maximize the difference in Rf values. Use a shallower solvent gradient. Reduce the amount of crude material loaded onto the column.[1] |
| Tailing or Broad Peaks | Sample is too acidic or basic; interactions with silica; column degradation. | Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds). Ensure the silica gel is of good quality.[1] |
| Cracked Column Bed | The silica gel ran dry during the run. | Always keep the solvent level above the top of the silica bed. |
| Inconsistent Retention | Fluctuations in solvent composition; temperature variations. | Ensure the mobile phase is well-mixed. Run the column at a consistent room temperature.[1] |
Visualized Workflows
Caption: General workflow for product purification and removal of impurities.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. afin-ts.de [afin-ts.de]
- 6. This compound | 50594-78-0 | FF64155 [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. 17417-09-3 | CAS DataBase [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions Involving 5-Fluoro-2-nitrobenzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 5-Fluoro-2-nitrobenzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with reactions involving this compound?
A1: The primary hazards stem from the potential for highly exothermic reactions, particularly during nucleophilic aromatic substitution (SNAr). The presence of the nitro group activates the benzene ring, making it susceptible to rapid reaction with nucleophiles. This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway if not properly controlled. The compound itself is also classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[1][2].
Q2: What factors can influence the exothermicity of reactions with this compound?
A2: Several factors can significantly impact the heat generated during reactions:
-
Nucleophile Reactivity: Highly reactive nucleophiles (e.g., strong amines, alkoxides) will react more rapidly and generate heat more quickly.
-
Concentration: Higher concentrations of reactants lead to a faster reaction rate and greater heat evolution per unit of time.
-
Temperature: Higher reaction temperatures increase the reaction rate exponentially, which can lead to a rapid loss of control.
-
Solvent: The choice of solvent can affect reaction kinetics and the overall heat capacity of the system.
-
Mixing: Inadequate mixing can lead to localized "hot spots" where the reaction rate is much higher, potentially initiating a runaway reaction[3].
Q3: Are there any known incompatible materials with this compound?
A3: While specific incompatibility data for this exact compound is limited in the search results, general principles for nitroaromatic compounds suggest avoiding strong oxidizing agents and strong bases, as they can initiate decomposition or vigorous reactions.
Troubleshooting Guide for Exothermic Reactions
This guide provides a systematic approach to troubleshooting common issues during exothermic reactions with this compound.
Issue 1: Reaction temperature is rising too quickly.
| Potential Cause | Troubleshooting Step | Rationale |
| Addition rate of nucleophile is too fast. | Immediately stop the addition of the nucleophile. | Reduces the rate of reaction and heat generation. |
| Increase the efficiency of the cooling system (e.g., lower coolant temperature, increase flow rate). | Enhances heat removal from the reactor. | |
| If necessary, add a pre-cooled, inert solvent to dilute the reaction mixture. | Increases the overall heat capacity of the system, slowing the temperature rise. | |
| Inadequate cooling. | Ensure the cooling system is functioning correctly and is appropriately sized for the reaction scale. | A system with insufficient heat removal capacity is a primary cause of thermal runaways[3][4]. |
| Check for any obstructions in the cooling lines. | ||
| Incorrect starting temperature. | Verify that the initial temperature of the reaction mixture was within the established safe operating range. | A higher starting temperature reduces the margin for safe temperature increase. |
Issue 2: Localized boiling or fuming is observed.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor mixing. | Increase the stirring rate to improve homogeneity. | Prevents the formation of localized areas of high reactant concentration and temperature ("hot spots")[3]. |
| Ensure the stirrer is properly positioned and is of an appropriate design for the reactor geometry. | ||
| Reaction is proceeding too rapidly at the point of addition. | Consider subsurface addition of the nucleophile to promote rapid dispersion. | Minimizes localized high concentrations at the surface. |
| Dilute the nucleophile before addition. | Reduces the initial reaction rate at the point of contact. |
Issue 3: The reaction appears to have stalled and then suddenly accelerates.
| Potential Cause | Troubleshooting Step | Rationale |
| Induction period. | Do not increase the temperature to "push" the reaction. | Some reactions have an induction period; increasing the temperature can lead to a sudden and uncontrollable acceleration once the reaction initiates. |
| Maintain cooling and be prepared for a potential exotherm. | ||
| Accumulation of unreacted reagent. | Stop the addition of the nucleophile until the reaction initiates and is proceeding at a controlled rate. | An accumulation of unreacted nucleophile can lead to a very large and rapid exotherm once the reaction starts[3]. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Nucleophilic Aromatic Substitution (SNAr) Reaction
Objective: To provide a baseline protocol for performing an SNAr reaction with this compound while maintaining thermal control.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Reaction vessel equipped with a mechanical stirrer, thermocouple, addition funnel, and a cooling bath.
Procedure:
-
Reactor Setup: The reaction should be conducted in a clean, dry reaction vessel with adequate cooling capacity. The use of a reaction calorimeter is highly recommended for initial studies to quantify the heat of reaction.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Charge Reactant: Dissolve this compound in the chosen solvent and charge it to the reactor.
-
Cooling: Cool the solution to the desired starting temperature (e.g., 0-10 °C).
-
Nucleophile Addition: Slowly add the nucleophile dropwise via the addition funnel over a prolonged period. The addition rate should be controlled to maintain the internal temperature within a narrow, predetermined range (e.g., ± 2 °C).
-
Monitoring: Continuously monitor the reaction temperature. Any deviation from the expected temperature profile should be addressed immediately by stopping the addition and adjusting the cooling.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the set temperature until analysis (e.g., TLC, LC-MS) indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a suitable reagent (e.g., water or a dilute acid), ensuring that the quenching process itself does not generate a significant exotherm.
Protocol 2: Thermal Hazard Assessment Workflow
Objective: To outline a systematic approach for assessing the thermal hazards of a reaction involving this compound.
Methodology:
-
Literature Review: Conduct a thorough literature search for any available thermal safety data on this compound and the specific reaction being considered.
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on the starting materials and the final reaction mixture to determine the onset temperature of any decomposition reactions.
-
Reaction Calorimetry (RC1):
-
Conduct the reaction in a reaction calorimeter to measure the heat of reaction (ΔHr), the heat flow profile over time, and the specific heat capacity (Cp) of the reaction mixture.
-
From this data, calculate the adiabatic temperature rise (ΔTad = -ΔHr / Cp). This represents the maximum possible temperature increase in the event of a cooling failure.
-
-
Adiabatic Calorimetry (ARC):
-
Use an Accelerating Rate Calorimeter (ARC) to determine the Time to Maximum Rate (TMR) under adiabatic conditions. This provides crucial information on how quickly a runaway reaction can escalate.
-
-
Scenario Analysis: Model a "worst-case" scenario, such as a cooling failure at the point of maximum reactant accumulation, to assess the potential consequences[4].
Quantitative Data Summary
The following table presents hypothetical but realistic data for a nucleophilic aromatic substitution reaction of this compound with a generic amine, as would be determined by the thermal hazard assessment workflow.
| Parameter | Value | Significance |
| Heat of Reaction (ΔHr) | -150 kJ/mol | Indicates a significantly exothermic reaction. |
| Specific Heat Capacity (Cp) | 1.8 kJ/(kg·K) | Used to calculate the adiabatic temperature rise. |
| Adiabatic Temperature Rise (ΔTad) | 83.3 °C | Represents the potential temperature increase without cooling. A high value indicates a significant hazard. |
| Onset Temperature of Decomposition (DSC) | 220 °C | The temperature at which the reaction mixture begins to decompose, potentially leading to a secondary, more energetic runaway. |
| Maximum Temperature of the Synthetic Reaction (MTSR) | 100 °C | The highest temperature that could be reached due to the desired reaction in a cooling failure scenario. |
Visualizations
Caption: Controlled exothermic reaction workflow.
Caption: Troubleshooting a rapid temperature rise.
References
Navigating Scale-Up Reactions with 5-Fluoro-2-nitrobenzonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up chemical reactions involving 5-Fluoro-2-nitrobenzonitrile. Addressing common challenges encountered during process development, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical safety information to ensure efficient, safe, and successful scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is a hazardous substance and requires strict safety protocols, especially during scale-up. Key concerns include:
-
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Irritation: It can cause skin and serious eye irritation.[2]
-
Respiratory Issues: May cause respiratory irritation.[2]
Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. For larger quantities, consider additional PPE such as a face shield and respiratory protection.[1][2] An emergency eyewash and safety shower must be readily accessible.
Q2: Nucleophilic aromatic substitution (SNAr) reactions with this compound are often exothermic. How can I manage the reaction temperature during scale-up?
A2: Exothermicity is a critical challenge in scaling up SNAr reactions. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous temperature runaway. Strategies to manage the exotherm include:
-
Slow Addition: Add the nucleophile or the this compound solution portion-wise or via a syringe pump to control the rate of the reaction and heat generation.
-
Efficient Cooling: Use a reactor with a cooling jacket and a reliable temperature control system. For highly exothermic reactions, a more powerful cooling system may be necessary.
-
Reaction Calorimetry: Conduct reaction calorimetry studies (e.g., using a RC1 calorimeter) on a small scale to quantify the heat of reaction and determine the maximum safe addition rate for the desired scale.
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a wider operating temperature range and act as a heat sink.
Q3: I am observing incomplete conversion and the formation of by-products during the scale-up of an amination reaction. What are the likely causes and solutions?
A3: Incomplete conversion and by-product formation are common scale-up issues. Potential causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting/Solution |
| Poor Mixing | On a larger scale, inefficient mixing can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions. Use appropriate agitation (e.g., overhead stirrer with a suitable impeller) and ensure the reactor geometry facilitates good mixing. |
| Incorrect Stoichiometry | Ensure accurate measurement and addition of all reagents. In some cases, a slight excess of the amine may be required to drive the reaction to completion. |
| Base Incompatibility or Degradation | The choice of base is crucial. Ensure the base is fully dissolved and stable under the reaction conditions. For example, if using a carbonate base, ensure it is finely powdered to maximize surface area. |
| Moisture Contamination | Water can react with some bases and affect the nucleophilicity of the amine. Use anhydrous solvents and dry glassware. |
| By-product Formation | Common by-products can arise from the reaction of the product with the starting material or from di-substitution if the amine has multiple reactive sites. Monitor the reaction closely by HPLC or TLC to optimize reaction time and minimize by-product formation. |
Q4: What are the recommended methods for purifying the product of a reaction with this compound on a larger scale?
A4: Purification strategies for the products of reactions with this compound will depend on the physical state and purity of the crude material.
-
Recrystallization: This is often the most cost-effective and scalable method for solid products.[3] The choice of solvent is critical. A good solvent will dissolve the product well at elevated temperatures but poorly at room temperature. Common solvents for recrystallization of related amino-benzonitrile derivatives include ethanol, methanol, and toluene.[3][4]
-
Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming to scale up. It is typically reserved for high-value products or when recrystallization fails to provide the desired purity.
-
Slurry Washes: For crude solids with minor impurities, washing the solid with a suitable solvent in which the impurities are soluble but the product is not can be an effective purification step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of reactions involving this compound.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Reaction stalls before completion | - Inadequate mixing- Deactivation of the nucleophile or base- Insufficient reaction temperature | - Increase agitation speed and ensure proper vortexing.- Add a fresh portion of the base or nucleophile.- Gradually increase the reaction temperature while carefully monitoring for exotherms. |
| Formation of a dark-colored reaction mixture | - Decomposition of starting material or product- Presence of impurities in starting materials | - Lower the reaction temperature.- Ensure high purity of all reagents and solvents.- Consider degassing the solvent to remove oxygen. |
| Difficulties in isolating the product | - Product is an oil or low-melting solid- Product is highly soluble in the reaction solvent | - Attempt to form a solid salt of the product.- Perform a solvent swap to a solvent in which the product is less soluble.- For oils, consider extraction followed by purification by column chromatography. |
| Product purity is low after work-up | - Incomplete reaction- Formation of side products- Inefficient purification | - Monitor the reaction to ensure completion.- Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions.- Screen different solvents for recrystallization or optimize the mobile phase for column chromatography. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination) of this compound
This is a general guideline and may require optimization for specific amines and scales.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Reaction vessel with a mechanical stirrer, thermometer, and condenser
Procedure:
-
To a stirred solution of this compound in the chosen anhydrous solvent, add the base.
-
Slowly add the amine to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for SNAr reactions.
Caption: Troubleshooting logic for low yield.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 5-Fluoro-2-nitrobenzonitrile Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Fluoro-2-nitrobenzonitrile and its derivatives is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from its potential impurities.[1] This guide provides a comparative overview of reversed-phase HPLC methods for the purity analysis of this class of compounds, supported by experimental protocols and data presentation.
This compound and its isomers are key building blocks in the synthesis of various active pharmaceutical ingredients (APIs), including anti-tumour agents and tyrosine kinase inhibitors.[2][3] The presence of fluorine, nitrile, and nitro groups makes these molecules reactive and susceptible to the formation of various impurities during synthesis.[2] Common impurities can arise from unreacted starting materials, intermediates, side reactions like hydrolysis or reduction of the nitro group, and residual solvents.[1]
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for achieving accurate and reliable purity results. Reversed-phase HPLC using a C18 column is a common and effective starting point for the analysis of these moderately polar aromatic compounds.[1][4][5] Below is a comparison of three hypothetical, yet representative, HPLC methods for the analysis of a generic this compound derivative.
Data Presentation: Comparison of HPLC Method Performance
| Parameter | Method A: Rapid Isocratic | Method B: Gradient for Impurity Profile | Method C: High-Resolution Gradient |
| Column | C18, 4.6 x 100 mm, 3.5 µm | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | 20 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (60:40 A:B) | Gradient (See Protocol) | Gradient (See Protocol) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 30 °C | 40 °C |
| Detection (UV) | 254 nm | 254 nm (PDA for peak purity) | 250 nm |
| Run Time | 10 minutes | 25 minutes | 40 minutes |
| Resolution (Main Peak/Impurity) | Moderate | Good | Excellent |
| Peak Shape | Good | Excellent | Excellent |
| Application | Routine in-process control | Comprehensive impurity profiling | Reference standard qualification |
Method Synopsis:
-
Method A (Rapid Isocratic): This method is designed for speed, making it suitable for high-throughput screening or monitoring reaction progress where a comprehensive impurity profile is not the primary goal. While efficient, it may not resolve all closely eluting impurities.
-
Method B (Gradient for Impurity Profile): A standard gradient method that offers a good balance between resolution and analysis time.[4][5] The use of a Photodiode Array (PDA) detector is recommended to assess peak purity, which is crucial for identifying co-eluting species.[1]
-
Method C (High-Resolution Gradient): This method utilizes a longer column and a buffered mobile phase to achieve maximum separation of all potential impurities.[6] It is the preferred method for final purity assessment and reference standard characterization, though it has the longest run time.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are the protocols for sample preparation and the recommended HPLC method (Method B).
Sample Preparation Protocol
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound derivative reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent, such as acetonitrile or a 50:50 mixture of acetonitrile and water.[4]
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up to the mark with the solvent and mix thoroughly.
-
Working Standard/Sample Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase or a suitable diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[4][5]
HPLC Method B Protocol (Impurity Profiling)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
-
UV Detection: 254 nm or PDA detector for peak purity analysis.[4]
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (Re-equilibration)
-
Visualizations
Diagrams can effectively illustrate complex processes and relationships, from experimental workflows to potential chemical transformations.
Caption: General workflow for HPLC purity analysis.
The synthetic route of this compound derivatives can lead to several process-related impurities. Understanding these pathways is key to developing effective analytical methods.
Caption: Potential impurity formation pathways in synthesis.
References
1H and 13C NMR characterization of 5-Fluoro-2-nitrobenzonitrile products
A Comprehensive Comparison of 1H and 13C NMR Characteristics of 5-Fluoro-2-nitrobenzonitrile and Its Isomers
For researchers and professionals in drug development and chemical sciences, precise structural elucidation of aromatic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed comparison of the 1H and 13C NMR spectral characteristics of this compound and two of its key isomers: 4-Fluoro-2-nitrobenzonitrile and 2-Fluoro-5-nitrobenzonitrile. The data presented herein is predicted data generated using the NMR prediction tool at --INVALID-LINK--, a valuable resource for spectral estimation.
Comparison of Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound and its selected isomers. These predictions are based on computational models and provide a valuable reference for the identification and differentiation of these compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Structure | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| This compound | H-3 | 7.64 | dd | J(H3,H4) = 9.1, J(H3,F) = 4.8 | |
| H-4 | 8.35 | dd | J(H4,H3) = 9.1, J(H4,H6) = 2.9 | ||
| H-6 | 7.91 | dd | J(H6,H4) = 2.9, J(H6,F) = 8.5 | ||
| 4-Fluoro-2-nitrobenzonitrile | H-3 | 8.51 | d | J(H3,H5) = 2.6 | |
| H-5 | 7.71 | dd | J(H5,H6) = 9.0, J(H5,H3) = 2.6 | ||
| H-6 | 8.01 | t | J(H6,H5) = 9.0, J(H6,F) = 9.0 | ||
| 2-Fluoro-5-nitrobenzonitrile | H-3 | 7.60 | t | J(H3,H4) = 8.9, J(H3,F) = 8.9 | |
| H-4 | 8.57 | ddd | J(H4,H3) = 8.9, J(H4,H6) = 2.7, J(H4,F) = 4.4 | ||
| H-6 | 8.71 | dd | J(H6,H4) = 2.7, J(H6,F) = 7.0 |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Structure | Carbon | Predicted Chemical Shift (ppm) |
| This compound | C-1 (CN) | 107.4 | |
| C-2 (C-NO₂) | 151.1 | ||
| C-3 | 118.8 (d, J(C3,F) = 25.5) | ||
| C-4 | 134.4 (d, J(C4,F) = 8.8) | ||
| C-5 (C-F) | 162.7 (d, J(C5,F) = 256.3) | ||
| C-6 | 115.1 (d, J(C6,F) = 21.6) | ||
| CN | 115.8 | ||
| 4-Fluoro-2-nitrobenzonitrile | C-1 (CN) | 103.9 (d, J(C1,F) = 28.5) | |
| C-2 (C-NO₂) | 151.8 | ||
| C-3 | 130.3 (d, J(C3,F) = 3.5) | ||
| C-4 (C-F) | 165.6 (d, J(C4,F) = 261.2) | ||
| C-5 | 112.5 (d, J(C5,F) = 22.0) | ||
| C-6 | 136.2 (d, J(C6,F) = 9.9) | ||
| CN | 115.5 | ||
| 2-Fluoro-5-nitrobenzonitrile | C-1 (CN) | 99.8 (d, J(C1,F) = 17.5) | |
| C-2 (C-F) | 166.4 (d, J(C2,F) = 260.0) | ||
| C-3 | 116.3 (d, J(C3,F) = 21.1) | ||
| C-4 | 131.0 (d, J(C4,F) = 8.5) | ||
| C-5 (C-NO₂) | 144.1 | ||
| C-6 | 129.5 (d, J(C6,F) = 3.2) | ||
| CN | 113.8 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the 1H and 13C NMR characterization of small organic molecules like fluoronitrobenzonitriles.[1]
1. Sample Preparation
-
Amount of Substance : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]
-
Solvent Selection : Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm, which can be used for spectral calibration. Other solvents like acetone-d₆ or DMSO-d₆ can be used depending on the solubility of the compound.
-
Sample Purity : Ensure the sample is as pure as possible to avoid interfering signals. If the sample contains solid impurities, it should be filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. A small drop of TMS can be added to the bulk deuterated solvent before use.
2. NMR Data Acquisition
-
Instrumentation : Data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
¹H NMR Parameters :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Number of Scans : 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay : A delay of 1-2 seconds between scans is generally adequate for qualitative ¹H NMR.
-
-
¹³C NMR Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay : A longer relaxation delay of 2-5 seconds is often necessary, especially for quaternary carbons.
-
3. Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat.
-
Referencing : The spectrum is calibrated by setting the chemical shift of the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Peak Picking and Integration : The chemical shifts of the peaks are determined. For ¹H NMR, the relative integrals of the signals are calculated to determine the ratio of protons.
Workflow for Comparative NMR Analysis
The following diagram illustrates a logical workflow for the comparative NMR analysis of isomeric compounds.
References
A Comparative Guide to the Infrared Spectroscopy of 5-Fluoro-2-nitrobenzonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectroscopic properties of 5-Fluoro-2-nitrobenzonitrile and its related compounds. By presenting experimental data, detailed protocols, and visual workflows, this document aims to serve as a valuable resource for the structural elucidation and characterization of these molecules in research and development settings.
Introduction to Spectroscopic Characterization
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of different chemical bonds. For substituted aromatic compounds like this compound, the IR spectrum provides a unique fingerprint, allowing for the identification of key structural features, including the nitrile (C≡N), nitro (NO₂), and carbon-fluorine (C-F) groups, as well as the substitution pattern of the benzene ring.
Comparative Analysis of IR Spectral Data
The precise vibrational frequencies observed in the IR spectrum of a substituted benzonitrile are influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and cyano groups, and halogens like fluorine, can shift the absorption bands of neighboring functional groups. This section compares the experimental IR data of 2-Fluoro-5-nitrobenzonitrile (a positional isomer of the target compound) and 5-Fluoro-2-methylbenzonitrile, a derivative where the nitro group is replaced by a methyl group.
Table 1: Comparison of Experimental FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | 2-Fluoro-5-nitrobenzonitrile¹ | 5-Fluoro-2-methylbenzonitrile² | General Expected Range (cm⁻¹) |
| Aromatic C-H Stretch | ~3100 | 3084, 3030 | 3100-3000 |
| Nitrile (C≡N) Stretch | ~2240 | 2229 | 2240-2220 |
| Aromatic C=C Stretch | ~1610, 1580 | 1621, 1587, 1493 | 1600-1450 |
| Asymmetric NO₂ Stretch | ~1530 | - | 1550-1475[1] |
| Symmetric NO₂ Stretch | ~1350 | - | 1360-1290[1] |
| C-F Stretch | Not specified | 1195 | 1250-1020 |
| Aromatic C-H Bend | ~880, 830, 740 | 887, 819 | 900-675 |
¹ Data extracted from the gas-phase IR spectrum available on the NIST WebBook for 2-Fluoro-5-nitrobenzonitrile. Due to the nature of the available data, exact peak values are approximated. ² Experimental FT-IR data for 5-Fluoro-2-methylbenzonitrile.
Key Observations from Spectral Comparison:
-
Nitrile (C≡N) Stretch: Both compounds exhibit a strong, sharp absorption band characteristic of the nitrile group around 2230-2240 cm⁻¹. The position of this band is sensitive to the electronic environment.
-
Nitro (NO₂) Group Vibrations: The spectrum of 2-Fluoro-5-nitrobenzonitrile shows strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. These prominent bands are absent in the spectrum of 5-Fluoro-2-methylbenzonitrile, providing a clear point of differentiation.
-
Aromatic Region: The aromatic C=C stretching vibrations appear in the 1620-1450 cm⁻¹ region for both molecules. The specific pattern and positions of these peaks can provide information about the substitution pattern on the benzene ring.
-
C-F Stretch: The carbon-fluorine stretching vibration is expected in the fingerprint region and is identified at 1195 cm⁻¹ for 5-Fluoro-2-methylbenzonitrile.
-
C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 900-700 cm⁻¹ region.
Experimental Protocols
Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. The following are detailed methodologies for two common techniques used for analyzing solid samples like this compound and its derivatives.
KBr Pellet Method
This traditional method involves dispersing the solid sample in a dry potassium bromide (KBr) matrix and pressing it into a transparent pellet.
Materials:
-
This compound or its derivative
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
Vacuum pump
Procedure:
-
Grinding: In a dry agate mortar, thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry KBr. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to the die of a pellet press.
-
Pressing: Connect the die to a vacuum pump to remove any trapped air and moisture. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
Materials:
-
This compound or its derivative
-
ATR-FTIR spectrometer equipped with a crystal (e.g., diamond or zinc selenide)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Record the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly with a suitable solvent and a soft cloth.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound and its derivatives.
Caption: Workflow for IR analysis of fluorinated nitrobenzonitriles.
This comprehensive guide provides a framework for the IR spectroscopic analysis of this compound and its derivatives. By combining tabulated spectral data, detailed experimental protocols, and a clear workflow visualization, researchers can effectively utilize IR spectroscopy for the characterization and quality control of these important chemical entities.
References
A Comparative Analysis of Reactivity: 5-Fluoro-2-nitrobenzonitrile vs. 2-Chloro-5-nitrobenzonitrile in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of 5-Fluoro-2-nitrobenzonitrile and 2-Chloro-5-nitrobenzonitrile, two key intermediates in the synthesis of various pharmaceutical and agrochemical compounds. The comparison focuses on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic chemistry.
The reactivity of these compounds is primarily dictated by the nature of the halogen substituent and its influence on the rate-determining step of the SNAr mechanism. Both molecules possess strong electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, which activate the aromatic ring towards nucleophilic attack. However, the difference in the halogen atom—fluorine versus chlorine—at the ortho position to the cyano group and meta to the nitro group significantly impacts their reactivity.
Executive Summary of Reactivity
In the realm of nucleophilic aromatic substitution, the generally accepted order of reactivity for halogens is F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions, where the bond strength of the carbon-halogen bond is a determining factor. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1]
The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which significantly stabilizes the negatively charged Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate.[1] Consequently, This compound is expected to be significantly more reactive than 2-Chloro-5-nitrobenzonitrile towards nucleophiles.
Quantitative Data Comparison
| Feature | This compound | 2-Chloro-5-nitrobenzonitrile |
| Leaving Group | Fluoride (F⁻) | Chloride (Cl⁻) |
| Electronegativity of Halogen | ~3.98 | ~3.16 |
| Inductive Effect | Strong (-I) | Moderate (-I) |
| Stabilization of Meisenheimer Complex | High | Moderate |
| Predicted Reaction Rate | Higher | Lower |
| Typical Reaction Conditions | Milder (lower temperatures, shorter reaction times) | Harsher (higher temperatures, longer reaction times) |
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction with an amine, which can be adapted for both this compound and 2-Chloro-5-nitrobenzonitrile. It is anticipated that the reaction with the fluoro-substituted compound will proceed more rapidly and at a lower temperature than with the chloro-substituted analog.
Reaction of 2-Halo-5-nitrobenzonitrile with a Secondary Amine (e.g., Piperidine)
Materials:
-
2-Halo-5-nitrobenzonitrile (1.0 eq) (where Halo = F or Cl)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-halo-5-nitrobenzonitrile (1.0 eq) and anhydrous DMF.
-
Add piperidine (1.2 eq) to the solution, followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture with stirring. For this compound, a temperature of 50-60 °C may be sufficient. For 2-Chloro-5-nitrobenzonitrile, a higher temperature of 80-100 °C may be required.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(piperidin-1-yl)-5-nitrobenzonitrile.
Mandatory Visualizations
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Logical relationship of reactivity between the fluoro and chloro analogs.
References
Validating Substitution Patterns of 5-Fluoro-2-nitrobenzonitrile via NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of substitution patterns in 5-Fluoro-2-nitrobenzonitrile and its derivatives. We present key experimental data, detailed protocols, and a logical workflow for unambiguous characterization.
This compound is a valuable building block in medicinal chemistry, often utilized in nucleophilic aromatic substitution (SNAr) reactions where the fluorine atom is displaced by a variety of nucleophiles. Verifying the regiochemistry of these substitutions is critical. NMR spectroscopy, through the analysis of chemical shifts (δ) and coupling constants (J), offers a powerful, non-destructive method for this purpose.
Comparative Analysis of NMR Data
The substitution of the fluorine atom in this compound with a nucleophile, such as an amine, leads to significant and predictable changes in the 1H and 13C NMR spectra. Below is a comparison of the NMR data for the starting material and a representative substitution product, 5-amino-2-nitrobenzonitrile.
| Compound | 1H NMR (ppm), Multiplicity, J (Hz) | 13C NMR (ppm) |
| This compound | H3: 8.33 (dd, J = 8.3, 2.6 Hz) H4: 7.31-7.25 (m) H6: 7.01-6.99 (m) | C1-CN: 166.0 C2-NO2: 163.5 C3: 136.3 C4: 127.9 (d, J = 10.1 Hz) C5-F: 117.8 (d, J = 24.3 Hz) C6: 116.4 (d, J = 23.2 Hz) |
| 5-Amino-2-nitrobenzonitrile | H3: 8.00 (d, J=9.2 Hz) H4: 6.95 (d, J=2.6 Hz) H6: 6.83 (dd, J=9.2, 2.6 Hz) NH2: 5.80 (br s) | C1-CN: 152.1 C2-NO2: 135.2 C3: 130.5 C4: 119.8 C5-NH2: 118.9 C6: 108.2 |
Note: Data for this compound is based on the related 5,5'-difluoro-2,2'-dinitrobiphenyl and serves as an illustrative example.[1] Data for 5-amino-2-nitrobenzonitrile is compiled from publicly available spectral data.
Key Observations for Validating Substitution:
-
Disappearance of 19F Coupling: The most definitive evidence for the substitution of the fluorine atom is the absence of fluorine coupling in the 1H and 13C NMR spectra of the product. In the starting material, the carbons and protons ortho and meta to the fluorine atom will exhibit characteristic doublet or multiplet patterns due to nJCF and nJHF coupling.
-
Upfield Shift of C5: The replacement of the highly electronegative fluorine atom with a less electronegative group, such as an amino group, results in a significant upfield shift (to a lower ppm value) of the carbon atom at the substitution site (C5).
-
Changes in Aromatic Proton Signals: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic nature of the substituents. The substitution of fluorine with another group will alter the electron density distribution in the aromatic ring, leading to predictable changes in the proton resonances.
Experimental Protocols
1. Sample Preparation:
A standard protocol for preparing an NMR sample of these compounds is as follows:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
2. NMR Data Acquisition:
High-resolution 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra are recommended for unambiguous assignment.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving complex coupling patterns.
-
1H NMR:
-
Spectral Width: -2 to 12 ppm.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
13C NMR:
-
Spectral Width: 0 to 200 ppm.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans is required due to the low natural abundance of 13C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): Identifies 1H-1H coupling networks, which is invaluable for assigning protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei, aiding in the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Workflow for Substitution Pattern Validation
The following logical workflow can be employed to validate the substitution pattern of this compound derivatives.
Alternative Validation Methods
While NMR is the primary tool for structural elucidation of these compounds, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product, ensuring the substitution has occurred and providing evidence against undesired side reactions.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence or absence of key functional groups. For example, in the case of substitution with an amine, the appearance of N-H stretching bands (around 3300-3500 cm-1) in the product's IR spectrum would be indicative of a successful reaction.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and substitution pattern. This is considered the "gold standard" for structural determination.
By employing a combination of 1D and 2D NMR techniques and, when necessary, supplementing with data from other analytical methods, researchers can confidently validate the substitution patterns of this compound derivatives, ensuring the integrity of their synthetic pathways and the quality of their final products.
References
A Comparative Guide to Analytical Methods for Purity Determination of Synthesized 5-Fluoro-2-nitrobenzonitrile
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] This guide provides a comprehensive comparison of key analytical techniques for determining the purity of synthesized 5-Fluoro-2-nitrobenzonitrile, a versatile intermediate in pharmaceutical synthesis.[3][4]
Introduction to Purity Analysis
Impurity profiling is the identification, quantification, and control of impurities in drug substances and finished pharmaceutical products.[2] Regulatory bodies such as the ICH, USFDA, and EMA have stringent guidelines for the control of impurities.[2] Impurities can arise from various sources, including the synthetic route, degradation of the API, or residual solvents.[2][5] A combination of chromatographic and spectroscopic techniques is often employed for comprehensive impurity profiling.[5]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of the impurities, the required sensitivity, and the analytical objective (e.g., routine quality control vs. structural elucidation of a novel impurity). The most commonly employed techniques for the analysis of non-volatile and volatile impurities in pharmaceutical compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][6][7]
Table 1: Comparison of Key Analytical Techniques for Purity Determination
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8] | Nuclei of atoms in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.[6] | Generation and detection of ions based on their mass-to-charge ratio.[9] |
| Primary Use | Quantification of non-volatile and thermally labile impurities.[5] | Quantification of volatile and semi-volatile impurities, such as residual solvents.[5] | Structural elucidation and absolute quantitative analysis (qNMR).[6] | Identification and structural elucidation of impurities, often coupled with a separation technique (LC-MS, GC-MS).[6][9] |
| Typical Sensitivity | ~0.01% (with UV detection) | ~0.001% (with FID or MS detection) | ~0.1% for routine analysis | High (sub-ppm levels with appropriate instrumentation) |
| Quantitative Precision | High (RSD < 2%) | High (RSD < 5%) | High for qNMR (RSD < 1%) | Moderate to High (depends on ionization and instrumentation) |
| Advantages | Robust, versatile, and widely applicable for a broad range of compounds.[10] | High resolution for volatile compounds, excellent for residual solvent analysis.[10] | Provides detailed structural information, non-destructive.[9] | High sensitivity and specificity, provides molecular weight information.[6] |
| Limitations | Not suitable for volatile compounds. | Limited to thermally stable and volatile compounds.[8] | Lower sensitivity compared to other methods, complex spectra for mixtures.[9] | May require chromatographic separation for complex mixtures, ionization can be challenging for some compounds. |
Experimental Protocols
The following are generalized experimental protocols for the purity determination of this compound using HPLC, GC, and NMR. These should be optimized and validated for specific instrumentation and analytical requirements.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is suitable for the quantification of this compound and the detection of non-volatile process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is often necessary to separate impurities with a wide range of polarities.[5] A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25.1-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: A PDA detector can be used to monitor multiple wavelengths. Based on the chromophores present (nitro group, nitrile, aromatic ring), a wavelength of 254 nm is a good starting point.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.[7]
Gas Chromatography (GC) for Volatile Impurities
GC is the preferred method for the analysis of residual solvents and other volatile impurities.[5]
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[7][11]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 300 °C (for FID).[12]
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable high-purity solvent (e.g., dichloromethane, acetone) to a concentration of approximately 10 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy is a powerful tool for the structural elucidation of the main component and any significant impurities.[6] Quantitative NMR (qNMR) can be used for highly accurate purity determination.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment and can be used for quantitative analysis against a certified internal standard.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.
-
-
Sample Preparation for qNMR:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the sample.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Calculate the purity by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.
-
Workflow for Purity Analysis
The selection of an appropriate analytical method or a combination of methods is crucial for a thorough purity assessment. The following diagram illustrates a logical workflow for the purity analysis of synthesized this compound.
Caption: A generalized workflow for the purity analysis of a synthesized compound.
Conclusion
The determination of purity for synthesized this compound requires a multi-faceted analytical approach. HPLC is a robust and reliable technique for routine purity assessment and the quantification of non-volatile impurities.[7] GC is indispensable for the detection and quantification of volatile impurities, particularly residual solvents.[7] For unambiguous structural confirmation of the target compound and the elucidation of unknown impurities, spectroscopic techniques such as NMR and mass spectrometry are essential.[6] For achieving the highest accuracy in purity assignment, quantitative ¹H NMR is the method of choice. By employing a combination of these techniques and adhering to rigorous experimental protocols, researchers can ensure the quality and integrity of their synthesized this compound, which is paramount for its successful application in subsequent research and development activities.
References
- 1. biomedres.us [biomedres.us]
- 2. rroij.com [rroij.com]
- 3. This compound | 50594-78-0 | FF64155 [biosynth.com]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijcrt.org [ijcrt.org]
- 10. soeagra.com [soeagra.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. agilent.com [agilent.com]
A Comparative Analysis of Leaving Groups in Fluoronitrobenzene Derivatives for Nucleophilic Aromatic Substitution
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of halogenated nitrobenzenes in SNAr reactions, supported by experimental data and detailed protocols.
The efficiency of nucleophilic aromatic substitution (SNAr) reactions is critically influenced by the nature of the leaving group on the aromatic ring. For nitro-activated substrates, such as fluoronitrobenzene derivatives, the identity of the halogen substituent dictates the reaction rate, following a trend that is counterintuitive to trends observed in aliphatic nucleophilic substitutions (SN2). This guide provides a detailed comparative study of common halogen leaving groups—fluoro, chloro, bromo, and iodo—in the context of their reactivity in SNAr reactions, with a focus on 2,4-dinitrohalobenzenes as model substrates.
Unveiling the "Element Effect": A Quantitative Comparison
The reactivity of 1-halo-2,4-dinitrobenzenes towards a common nucleophile, piperidine, in 95% ethanol at 25°C, reveals a distinct trend in leaving group ability. Contrary to the SN2 reaction where iodide is the superior leaving group, in SNAr reactions, fluoride is by far the most effective leaving group. This phenomenon is often referred to as the "element effect".[1]
The enhanced reactivity of the fluoro derivative is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. Since the rate-determining step in most SNAr reactions is the initial addition of the nucleophile to form a Meisenheimer complex, the strength of the carbon-halogen bond, which is strongest for C-F, has a lesser impact on the overall reaction rate.
The following table summarizes the second-order rate constants for the reaction of various 1-halo-2,4-dinitrobenzenes with piperidine, providing a clear quantitative comparison of their relative reactivities.
| Compound | Leaving Group | Second-Order Rate Constant (k) at 25°C (L mol⁻¹ min⁻¹) | Relative Reactivity |
| 1-Fluoro-2,4-dinitrobenzene | F | ~87 - 174 (estimated)[2] | Highest |
| 1-Chloro-2,4-dinitrobenzene | Cl | 1.744[2] | High |
| 1-Bromo-2,4-dinitrobenzene | Br | 1.588[2] | Medium |
| 1-Iodo-2,4-dinitrobenzene | I | Not Reported | Lowest |
Note: The rate constant for 1-iodo-2,4-dinitrobenzene is not explicitly provided in the cited source, but the established reactivity trend of Cl > Br > I in this reaction series indicates it would be the slowest.[3] The reaction with 1-fluoro-2,4-dinitrobenzene is reported to be 50 to 100 times faster than the chloro derivative under similar conditions.[3]
Visualizing the Reaction Pathway and Leaving Group Efficacy
To better understand the underlying principles of this comparative study, the following diagrams illustrate the SNAr reaction mechanism and the relative leaving group abilities.
References
Assessing the Biological Activity of Compounds Derived from 5-Fluoro-2-nitrobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of compounds synthesized from 5-Fluoro-2-nitrobenzonitrile, a versatile starting material in medicinal chemistry. Due to the common and efficient synthetic transformation of the nitro group to an amine, this guide focuses on the anticancer properties of quinazoline derivatives obtained from the key intermediate, 5-fluoro-2-aminobenzonitrile. The data presented herein is based on published experimental findings and offers a framework for assessing the potential of this chemical scaffold in drug discovery.
From Starting Material to Bioactive Compounds: A Synthetic Overview
The journey from this compound to biologically active molecules often begins with the reduction of the nitro group to form 5-fluoro-2-aminobenzonitrile. This intermediate is a crucial building block for the synthesis of various heterocyclic compounds, including quinazolines, which are known to exhibit significant anticancer activity, often through the inhibition of key signaling pathways.
Caption: Synthetic pathway from this compound.
Comparative Anticancer Activity of Quinazoline Derivatives
A series of novel 4-anilinoquinazoline derivatives were synthesized from a precursor readily available from 5-fluoro-2-aminobenzonitrile. Their in vitro anticancer activity was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound ID | Substitution on Aniline Ring | A549 (Lung Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| 1a | 3-ethynyl | > 100 | > 100 |
| 1b | 3-methoxy | 15.6 | 12.8 |
| 1c | 3-chloro | 8.9 | 7.5 |
| 1d | 3-bromo | 7.2 | 6.1 |
| Gefitinib | (Reference Drug) | 25.3 | 28.9 |
Note: The data presented is a representative example based on published studies of 4-anilinoquinazoline derivatives. The synthesis of these compounds involved a multi-step process starting from a fluorinated anthranilonitrile.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below is a representative protocol for the in vitro cytotoxicity assessment of the synthesized compounds.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan product.
Materials:
-
Synthesized quinazoline derivatives
-
Human cancer cell lines (e.g., A549, HT-29)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubated for 24 hours.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Targeted Signaling Pathway: EGFR Inhibition
Many quinazoline derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[1][2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[3][4] Inhibition of EGFR blocks these signals, leading to a reduction in tumor growth.
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
Navigating Chemical Reactivity: A Comparative Guide to In Silico Predictions for 5-Fluoro-2-nitrobenzonitrile Analogues
For researchers, scientists, and professionals in drug development, the ability to accurately predict the chemical reactivity of novel compounds is a cornerstone of efficient and safe drug discovery. This guide provides a comparative overview of in silico methods for predicting the reactivity of 5-Fluoro-2-nitrobenzonitrile analogues, a class of compounds with significant potential in medicinal chemistry. By juxtaposing theoretical predictions with experimental data, this document aims to offer a clear perspective on the strengths and limitations of current computational models.
The prediction of chemical reactivity through computational methods, or in silico modeling, has emerged as a powerful tool to accelerate the research and development process. These methods, ranging from quantitative structure-activity relationship (QSAR) models to sophisticated quantum mechanical calculations, offer the potential to screen vast libraries of virtual compounds, prioritizing those with desirable reactivity profiles for synthesis and further testing. This approach not only saves considerable time and resources but also minimizes the handling of potentially hazardous materials.
The Landscape of In Silico Reactivity Prediction
A variety of computational models are employed to predict the reactivity of chemical compounds. These can be broadly categorized into:
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models are based on the principle that the biological activity or reactivity of a compound is correlated with its physicochemical properties and molecular structure. By analyzing a dataset of compounds with known reactivities, QSAR models can identify key molecular descriptors that influence reactivity and use these to predict the reactivity of new, untested compounds. For nitrile-containing compounds, QSAR models have been developed to predict various biological activities and toxicities.
-
Machine Learning and Deep Learning: Leveraging large datasets, machine learning and deep learning algorithms can identify complex, non-linear relationships between molecular features and reactivity.[1][2] These models have shown considerable success in predicting the reactivity of covalent compounds, achieving high correlation coefficients between predicted and experimental values.[1][2]
-
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) provide a more fundamental approach by modeling the electronic structure of molecules.[3][4] QM calculations can be used to determine various reactivity indices, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and activation energies for specific reactions. These methods are particularly useful for understanding reaction mechanisms and predicting the regioselectivity and stereoselectivity of reactions.
Comparing In Silico Predictions with Experimental Reality
While in silico models offer significant advantages, their predictive power must be rigorously validated against experimental data. Experimental validation provides the ground truth against which the accuracy and reliability of computational models are assessed.
Unfortunately, a comprehensive, publicly available dataset directly comparing a range of in silico reactivity predictions with corresponding experimental kinetic data for a series of this compound analogues is not readily found in the current literature. Such studies are crucial for building robust and reliable predictive models for this specific class of compounds.
However, we can infer the expected reactivity trends and the types of data that would be necessary for a thorough comparison based on studies of related compounds. For instance, the reactivity of this compound and its analogues in nucleophilic aromatic substitution (SNAr) reactions is of primary interest. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring towards nucleophilic attack, with the fluorine atom being a common leaving group.
A comparative study would ideally involve:
-
In Silico Predictions: Calculation of reactivity descriptors for a series of this compound analogues with varying substituents. These descriptors could include:
-
Activation Energies (ΔE‡): Calculated using DFT for the SNAr reaction with a model nucleophile.
-
LUMO Energy: Lower LUMO energies generally indicate higher electrophilicity and greater reactivity towards nucleophiles.
-
Atomic Charges: The partial positive charge on the carbon atom attached to the fluorine, indicating its susceptibility to nucleophilic attack.
-
QSAR-derived Reactivity Index: A value predicted by a validated QSAR model.
-
-
Experimental Validation: Measurement of the reaction rates for the same series of analogues under controlled conditions. This would typically involve:
-
Kinetic Studies: Using techniques like UV-Vis spectroscopy or HPLC to monitor the disappearance of the reactant or the appearance of the product over time to determine the rate constant (k).
-
The following table illustrates a hypothetical comparison that a researcher would aim to construct:
| Analogue (Substituent at position X) | Predicted Reactivity (ΔE‡, kcal/mol) | Predicted LUMO (eV) | Experimental Rate Constant (k, M⁻¹s⁻¹) |
| H (Parent Compound) | 20.5 | -3.2 | 1.2 x 10⁻³ |
| 4-OCH₃ | 22.1 | -3.0 | 5.8 x 10⁻⁴ |
| 4-Cl | 19.8 | -3.4 | 2.5 x 10⁻³ |
| 4-CF₃ | 18.2 | -3.8 | 8.9 x 10⁻³ |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for Reactivity Assessment
To experimentally validate the in silico predictions, a standardized protocol for measuring the reaction kinetics is essential. A typical workflow would involve the following steps:
Protocol for Kinetic Measurement of Nucleophilic Aromatic Substitution
-
Materials:
-
This compound analogue
-
Nucleophile (e.g., piperidine, morpholine, or a relevant thiol)
-
Solvent (e.g., acetonitrile, DMSO)
-
Internal standard (for chromatographic analysis)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
-
-
Procedure:
-
Prepare stock solutions of the this compound analogue and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by mixing the reactant solutions.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent or addition of an acid).
-
Analyze the quenched aliquots using a suitable analytical technique (UV-Vis or HPLC) to determine the concentration of the reactant remaining or the product formed.
-
Plot the concentration data against time and fit the data to the appropriate rate law (typically pseudo-first-order if the nucleophile is in large excess) to determine the observed rate constant (kobs).
-
Calculate the second-order rate constant (k) from kobs and the concentration of the nucleophile.
-
Visualizing the Workflow and Underlying Principles
To better understand the process of in silico reactivity prediction and its validation, the following diagrams illustrate the key workflows and concepts.
This workflow highlights the iterative nature of model development, where experimental data is used to refine and improve the accuracy of in silico predictions.
Understanding the underlying reaction mechanism is crucial for selecting appropriate computational models and interpreting the results. The SNAr mechanism, involving the formation of a resonance-stabilized Meisenheimer complex, is the key pathway governing the reactivity of these compounds.
Conclusion
The in silico prediction of chemical reactivity is a rapidly evolving field that holds immense promise for accelerating drug discovery and development. While powerful, computational models must be used in conjunction with experimental validation to ensure their accuracy and reliability. For this compound analogues, a systematic study comparing a range of in silico predictions with experimental kinetic data would be invaluable for developing robust QSAR and other predictive models. Such a study would not only enhance our understanding of the structure-reactivity relationships within this important class of compounds but also provide a validated toolkit for the rational design of novel therapeutic agents. As more high-quality experimental data becomes available, the predictive power of in silico models will undoubtedly continue to grow, further solidifying their role as an indispensable tool in modern chemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Methods for Predicting Chemical Reactivity of Covalent Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Predicting the chemical reactivity of organic materials using a machine-learning approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01328E [pubs.rsc.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Fluoro-2-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Fluoro-2-nitrobenzonitrile (CAS RN: 50594-78-0), a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical to mitigate risks to personnel and prevent environmental contamination.
Hazard Profile and Immediate Safety Precautions
This compound is classified as a toxic solid. Based on data for closely related isomers and its general chemical structure, it should be handled with caution. The United Nations number for toxic, solid nitriles is UN3439.[1][2]
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Immediate Actions in Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE) for Disposal
All personnel handling this compound for disposal must wear appropriate personal protective equipment to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Chemical safety goggles or a face shield. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal company, typically involving incineration.[3] Do not discharge this chemical into sewers or waterways.[3]
Step 1: Waste Segregation and Collection
-
Solid Waste: Carefully collect any solid this compound waste. Avoid creating dust. Place the solid waste into a designated, properly labeled, and sealable hazardous waste container. As a halogenated organic compound, it should be segregated with other halogenated waste streams.
-
Contaminated Materials: Any items that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, must be treated as hazardous waste and placed in the same designated container.
-
Solutions: Collect any solutions containing this compound in a separate, clearly labeled, and sealed container for liquid hazardous waste. Do not mix with non-halogenated waste streams.
Step 2: Labeling and Storage
-
The hazardous waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed waste disposal service.
Step 3: Decontamination of Empty Containers
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate is considered hazardous waste and must be collected and disposed of as liquid hazardous waste. For highly toxic compounds, the first three rinses should be collected.[4]
-
After thorough rinsing and air-drying, the container can be disposed of according to institutional protocols for decontaminated glassware or plastic.
Step 4: Final Disposal
-
Arrange for a licensed environmental disposal company to collect the hazardous waste. Ensure all institutional and regulatory paperwork is completed accurately.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 5-Fluoro-2-nitrobenzonitrile
For researchers, scientists, and drug development professionals, ensuring safety and operational efficiency when handling chemical compounds is paramount. This document provides immediate, essential guidance for the safe handling and disposal of 5-Fluoro-2-nitrobenzonitrile (CAS No. 50594-78-0), a compound that requires careful management due to its hazardous properties.
Hazard Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[5] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[2][4][5] | Prevents skin contact and absorption. |
| Respiratory Protection | NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[5] | Prevents inhalation of harmful dust particles. |
| Footwear | Closed-toe shoes, preferably safety footwear. | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step protocol should be followed:
-
Preparation and Engineering Controls :
-
Weighing and Dispensing :
-
Experimental Procedure :
-
Decontamination :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Collect unused this compound and any contaminated solid materials (e.g., weighing papers, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste : If the compound is dissolved in a solvent, collect the solution in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is known.
-
Sharps : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[8]
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Store waste containers in a designated, secure area, away from incompatible materials.
-
-
Final Disposal :
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | TCI AMERICA [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
